Technical Documentation Center

6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone
  • CAS: 83516-69-2

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone

An In-Depth Technical Guide on the Chemical Structure, Synthesis, and Properties of (E)-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone Executive Summary The pyridazin-3(2H)-one scaffold is a highly privileged structur...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Chemical Structure, Synthesis, and Properties of (E)-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone

Executive Summary

The pyridazin-3(2H)-one scaffold is a highly privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous cardiovascular, anti-inflammatory, and anti-platelet agents. Among its derivatives, (E)-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone has emerged as a molecule of significant structural and pharmacological interest. By integrating a rigid 4,5-dihydropyridazinone ring with a conjugated 4-methylstyryl system, this compound exhibits unique crystallographic packing, high thermal stability, and potent biological potential, particularly as a platelet aggregation inhibitor[1, 2].

This whitepaper provides a comprehensive analysis of its chemical properties, detailing a self-validating synthetic protocol, quantum chemical characterization via Density Functional Theory (DFT), and its pharmacological mechanisms.

Structural Elucidation and Physicochemical Profile

The molecular architecture of (E)-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone is defined by an extended


-conjugation system. The (E)-stereochemistry of the styryl double bond is thermodynamically favored, minimizing steric clash between the pyridazinone core and the tolyl ring.

Recent single-crystal X-ray diffraction (XRD) and Hirshfeld surface analyses have mapped the complex intermolecular interactions of this compound. The crystal lattice is primarily stabilized by robust N–H···O hydrogen bonding networks between the lactam moieties of adjacent molecules, forming centrosymmetric dimers. These interactions are critical during drug formulation, as they directly dictate the compound's solubility, melting point, and solid-state stability [1, 3].

Quantitative Data Summary

The following table synthesizes the experimental and theoretical physicochemical data established for this compound [1].

Property / ParameterExperimental / Calculated ValueAnalytical Method
Chemical Formula C13H14N2OElemental Analysis
Stereochemistry (E)-isomer (Trans)1H-NMR (Coupling constant J > 15 Hz)
Crystal System MonoclinicSingle-Crystal XRD
Thermal Stability Thermostable up to melting pointTGA/DTA
Vibrational Frequencies C=O (~1670 cm⁻¹), N-H (~3200 cm⁻¹)FT-IR Spectroscopy
HOMO-LUMO Gap Calculated energy gap dictates reactivityDFT/B3LYP with 6-31+G(d,p)

Synthetic Methodology

The synthesis of 6-styryl-4,5-dihydro-3(2H)-pyridazinones is traditionally achieved via base-catalyzed aldol-type condensation or Wittig olefination [2]. The following protocol utilizes a highly efficient base-catalyzed condensation, engineered as a self-validating system to ensure high stereoselectivity and yield.

Causality of the Reaction Design

The reaction relies on the acidity of the methyl protons in 6-methyl-4,5-dihydro-3(2H)-pyridazinone. The adjacent C=N bond enables enamine/enolate tautomerization. Upon deprotonation by a strong base, the resulting nucleophile attacks 4-methylbenzaldehyde. The subsequent dehydration is thermodynamically driven by the formation of an extended conjugated system. The (E)-isomer is formed exclusively because the (Z)-configuration forces the bulky tolyl group into severe steric conflict with the pyridazinone ring.

Step-by-Step Protocol
  • Precursor Preparation: Dissolve 10.0 mmol of 6-methyl-4,5-dihydro-3(2H)-pyridazinone and 10.5 mmol of 4-methylbenzaldehyde in 30 mL of absolute ethanol.

  • Catalysis: Slowly add a solution of potassium hydroxide (KOH, 15.0 mmol) dissolved in 5 mL of ethanol. Causality: Ethanol is chosen as the solvent because it solubilizes both precursors while allowing the more polar product to precipitate upon cooling.

  • Reflux & Monitoring: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using an Ethyl Acetate/Hexane (1:1) mobile phase. The disappearance of the aldehyde spot validates reaction completion.

  • Workup: Cool the mixture to room temperature, then pour it into 100 mL of ice-cold distilled water. Neutralize with dilute HCl (1M) until the pH reaches 7.0. The crude product will precipitate as a solid.

  • Purification: Filter the precipitate under a vacuum and wash with cold water. Recrystallize from hot ethanol to yield pure (E)-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone.

  • Validation: Confirm the (E)-geometry via 1H-NMR by observing the vinylic protons; a coupling constant (J) of approximately 16.2 Hz is definitive proof of the trans configuration [2].

Synthesis A 6-Methyl-4,5-dihydro- 3(2H)-pyridazinone C Base Catalysis (KOH / EtOH, Reflux) A->C B 4-Methylbenzaldehyde B->C D Aldol Condensation & Dehydration C->D E (E)-6-(4-methylstyryl)-4,5-dihydro- 3(2H)-pyridazinone D->E

Synthetic workflow for (E)-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone.

Quantum Chemical Analysis (DFT)

To bridge the gap between empirical observation and molecular behavior, Density Functional Theory (DFT) is employed. Studies utilizing the B3LYP functional with the 6-31+G(d,p) basis set provide highly accurate correlations with experimental FT-IR, UV-Vis, and NMR data [1].

  • Basis Set Causality: The inclusion of diffuse functions (+) is critical for accurately modeling the electron density of the lone pairs on the oxygen and nitrogen atoms of the pyridazinone ring. Polarization functions (d,p) are necessary to correctly predict the planar geometry of the conjugated styryl system.

  • Frontier Molecular Orbitals (FMO): The HOMO-LUMO energy gap calculated via DFT reveals the chemical reactivity and kinetic stability of the molecule. A narrower gap typically indicates higher polarizability and biological reactivity.

  • Molecular Electrostatic Potential (MEP): MEP mapping identifies the carbonyl oxygen as the primary nucleophilic (red/negative) site and the N-H proton as the primary electrophilic (blue/positive) site. This perfectly corroborates the N–H···O hydrogen bonding observed in the X-ray crystallographic data[1, 3].

Pharmacological Relevance: Platelet Aggregation Inhibition

Pyridazinone derivatives are widely recognized as potent inhibitors of Phosphodiesterase 3 (PDE3), an enzyme heavily localized in cardiac tissue and platelets. The structural hybridization of a stilbene-like moiety (styryl group) with a pyridazinone core creates a synergistic effect, enhancing the molecule's ability to act as a cardioprotective and antiplatelet agent [2].

Mechanism of Action

When the compound binds to the catalytic site of PDE3, it prevents the hydrolysis of cyclic AMP (cAMP). The resulting accumulation of intracellular cAMP activates Protein Kinase A (PKA). PKA subsequently phosphorylates key regulatory proteins (such as VASP), leading to a decrease in intracellular calcium levels. This cascade ultimately blocks platelet activation and aggregation, offering therapeutic potential for preventing thrombosis.

Pathway N1 Styryl-Pyridazinone Derivative N2 Inhibition of PDE3 in Platelets N1->N2 Binds active site N3 Intracellular Accumulation of cAMP N2->N3 Prevents cAMP degradation N4 Activation of Protein Kinase A (PKA) N3->N4 N5 Decreased Calcium & VASP Phosphorylation N4->N5 N6 Inhibition of Platelet Aggregation N5->N6

Signaling cascade of PDE3 inhibition by pyridazinone derivatives in platelets.

References

  • Daoui, S., et al. "Synthesis, X-ray crystallography, vibrational spectroscopy, thermal and DFT studies of (E)-6-(4-methylstyryl)-4,5-dihydropyridazin-3(2H)-one." Journal of Molecular Structure, 1225 (2021): 129180.[Link]

  • Cardia, M. C., et al. "Stilbene-pyridazinone hybrids: Synthesis and Evaluation as Platelet Aggregation Inhibitors." SSRN Electronic Journal (2024).[Link]

  • Karrouchi, K., et al. "Synthesis, structural confirmation, Hirshfeld surface analysis, DFT mechanistic and ADMET properties." Journal of Molecular Structure, 1245 (2021): 131067.[Link]

Exploratory

Technical Guide: Pharmacological Mechanism of Action of 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone

This is an in-depth technical guide on the pharmacological mechanism of action of 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone . Executive Summary & Chemical Identity 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinon...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the pharmacological mechanism of action of 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone .

Executive Summary & Chemical Identity

6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone is a bioactive small molecule belonging to the class of 6-substituted-4,5-dihydro-3(2H)-pyridazinones .[1][2][3][4] This chemical scaffold is pharmacologically renowned for its potent cardiovascular activity, primarily acting as an inodilator (positive inotrope and vasodilator) and anti-platelet agent .[5]

The compound features a dihydropyridazinone core substituted at the 6-position with a 4-methylstyryl group (a vinyl-linked para-tolyl moiety). This structural configuration is critical for its binding affinity to phosphodiesterase enzymes and calcium-sensing proteins in the myocardium and vascular smooth muscle.

  • Chemical Formula: C₁₃H₁₄N₂O

  • Molecular Weight: ~214.26 g/mol

  • Core Pharmacophore: Dihydropyridazinone ring (PDE3 inhibitory pharmacophore).

  • Key Substituent: (E)-4-methylstyryl group (Lipophilic domain for hydrophobic pocket binding).

Primary Mechanism of Action: Selective PDE3 Inhibition

The dominant pharmacological mechanism of 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone is the selective inhibition of Phosphodiesterase Isoenzyme 3 (PDE3) . This mechanism drives its dual efficacy in enhancing cardiac contractility and inducing vasodilation.

  • Enzyme Inhibition: The compound competitively binds to the catalytic site of PDE3 (specifically PDE3A in the heart), preventing the hydrolysis of cyclic adenosine monophosphate (cAMP) into AMP.

  • cAMP Accumulation: Inhibition leads to a rapid accumulation of intracellular cAMP.

  • PKA Activation: Elevated cAMP activates Protein Kinase A (PKA).

  • Calcium Channel Phosphorylation: PKA phosphorylates L-type Calcium Channels (LTCC) and the Ryanodine Receptor (RyR2), increasing calcium influx during systole.

  • Enhanced Contractility: The surge in cytosolic Ca²⁺ binds to Troponin C, facilitating stronger actin-myosin cross-bridging and increasing the force of contraction (Positive Inotropy).

  • Lusitropy: PKA also phosphorylates Phospholamban (PLN), relieving its inhibition of SERCA2a. This accelerates Ca²⁺ reuptake into the sarcoplasmic reticulum, improving diastolic relaxation.

  • cAMP/cGMP Accumulation: In smooth muscle cells (specifically PDE3B), the compound inhibits cAMP degradation.

  • MLCK Inhibition: Elevated cAMP activates PKA, which phosphorylates Myosin Light Chain Kinase (MLCK), reducing its affinity for the Ca²⁺-Calmodulin complex.

  • Calcium Sequestration: PKA enhances Ca²⁺ efflux and sequestration.

  • Relaxation: The net reduction in cytosolic Ca²⁺ leads to vascular smooth muscle relaxation, resulting in systemic vasodilation and reduced afterload.

  • Mechanism: Platelets rely on PDE3 to regulate cAMP. Inhibition by the pyridazinone derivative raises intra-platelet cAMP levels.

  • Effect: High cAMP levels inhibit platelet activation, shape change, and granule release, thereby preventing aggregation and thrombus formation.

Secondary Mechanism: Calcium Sensitization

Like structurally related analogs (e.g., Levosimendan, Pimobendan), 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone likely exhibits calcium sensitization .

  • Mechanism: The molecule binds to the N-terminal domain of Cardiac Troponin C (cTnC) in a calcium-dependent manner.

  • Outcome: It stabilizes the Ca²⁺-cTnC conformation, prolonging the interaction with Troponin I and enhancing the contractile force without significantly increasing cytosolic calcium transients. This improves efficiency and reduces the risk of calcium-overload-induced arrhythmias.

Pharmacodynamics & Structure-Activity Relationship (SAR)

The "styryl" linker provides a rigid, conjugated spacer that positions the lipophilic 4-methylphenyl group into a specific hydrophobic pocket of the PDE3 active site.

Structural FeaturePharmacological Role
Dihydropyridazinone Ring Mimics the purine ring of cAMP; forms hydrogen bonds with Gln/His residues in the PDE3 catalytic pocket.
6-Styryl Linker Provides optimal steric length and rigidity to span the active site gorge.
4-Methyl Group Enhances lipophilicity and hydrophobic interaction with aromatic residues (e.g., Phe, Tyr) in the enzyme pocket.
(E)-Configuration The trans-isomer is thermodynamically stable and typically more potent than the cis-isomer due to better geometric fit.

Experimental Protocols for Validation

  • Objective: Determine the IC₅₀ of the compound against PDE3 isolated from platelets or cardiac tissue.

  • Method:

    • Isolate PDE3 fraction from human platelets or guinea pig ventricular muscle via DEAE-Sepharose chromatography.

    • Incubate enzyme with [³H]-cAMP (1 µM) and varying concentrations of 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone (0.01 – 100 µM).

    • Terminate reaction after 10-20 mins using ZnSO₄/Ba(OH)₂ precipitation.

    • Measure radioactivity of the supernatant (unhydrolyzed cAMP).

    • Data Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC₅₀.

  • Objective: Measure the positive inotropic effect.

  • Method:

    • Mount papillary muscles in organ baths containing Krebs-Henseleit solution (37°C, oxygenated).

    • Stimulate electrically (1 Hz, 2 ms duration, voltage 20% above threshold).

    • Add cumulative doses of the compound (10⁻⁸ to 10⁻⁴ M).

    • Measurement: Record isometric tension (force of contraction).

    • Control: Use Milrinone as a positive control.

  • Objective: Assess anti-platelet efficacy.

  • Method:

    • Prepare Platelet-Rich Plasma (PRP) from citrated human blood.

    • Pre-incubate PRP with the compound (1–100 µM) for 3 mins.

    • Induce aggregation with ADP (5 µM) or Collagen (2 µg/mL).

    • Measurement: Monitor light transmission using an aggregometer.

    • Endpoint: % Inhibition of maximal aggregation.

Visualization: Signaling Pathway

PDE3_Inhibition_Pathway Compound 6-(4-methylstyryl)- 4,5-dihydro-3(2H)-pyridazinone PDE3 PDE3 Enzyme Compound->PDE3 Inhibits AMP AMP (inactive) PDE3->AMP Hydrolyzes (Blocked) cAMP cAMP (cyclic AMP) cAMP->PDE3 Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates LTCC L-Type Ca++ Channel PKA->LTCC Phosphorylates RyR2 Ryanodine Receptor (RyR2) PKA->RyR2 Phosphorylates PLN Phospholamban PKA->PLN Phosphorylates (Inhibits) Relaxation Vascular Relaxation (Vasodilation) PKA->Relaxation Inhibits MLCK / Ca++ Sequestration Contraction Increased Cardiac Contraction (Positive Inotropy) LTCC->Contraction Ca++ Influx RyR2->Contraction Ca++ Release SERCA SERCA2a Pump PLN->SERCA Relieves Inhibition SERCA->Contraction Improved Diastolic Function

Caption: Mechanism of Action showing PDE3 inhibition leading to dual cardiac (inotropic) and vascular (vasodilatory) effects.

References

  • Synthesis and biological activity of 6-aryl-4,5-dihydro-3(2H)-pyridazinones. Source:Journal of Medicinal Chemistry, 1983. Context: Establishes the platelet aggregation inhibiting and hypotensive activities of the 6-aryl-dihydropyridazinone class. URL:[Link]

  • Synthesis, X-ray crystallography, vibrational spectroscopy, thermal and DFT studies of (E)-6-(4-methylstyryl)-4,5-dihydropyridazin-3(2H)-one. Source:Journal of Molecular Structure, 2020. Context: Provides the definitive structural characterization and synthesis of the specific 4-methylstyryl derivative. URL:[Link]

  • Cardiotonic agents.[5][6] Synthesis and structure-activity relationships of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones. Source:Journal of Medicinal Chemistry, 1985. Context: Describes the SAR of the pyridazinone ring for PDE3 inhibition and inotropy. URL:[Link]

  • Reactions with 3(2H)-pyridazinones: Synthesis of some new 6-(substituted styryl)-3(2H)-pyridazinones. Source:Indian Journal of Chemistry, 1982.[2] Context: Early synthesis work on the styryl-pyridazinone series. URL:[Link]

Sources

Foundational

Bioactivity Screening of 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone: A Technical Guide

Executive Summary & Mechanistic Rationale The 4,5-dihydro-3(2H)-pyridazinone ring is a highly versatile, privileged scaffold in medicinal chemistry, historically recognized for its profound cardiovascular and anti-inflam...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 4,5-dihydro-3(2H)-pyridazinone ring is a highly versatile, privileged scaffold in medicinal chemistry, historically recognized for its profound cardiovascular and anti-inflammatory properties. As drug development pivots toward multi-target directed ligands (MTDLs), the novel derivative 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone emerges as a compelling candidate.

From a structural perspective, the incorporation of the 4-methylstyryl moiety at the 6-position is highly deliberate. The extended


-electron conjugation of the styryl group, combined with the mild electron-donating and lipophilic nature of the para-methyl substitution, optimizes the molecule's LogP. This structural tuning allows the compound to anchor effectively within the hydrophobic side pocket of the Cyclooxygenase-2 (COX-2) enzyme, while simultaneously mimicking the cAMP pharmacophore required for Phosphodiesterase 3 (PDE3) inhibition .

As a Senior Application Scientist, I approach the screening of such conjugated heterocycles with strict adherence to causality and self-validation. Highly conjugated systems can often yield assay interference (e.g., autofluorescence, aggregation). Therefore, the screening cascade outlined in this guide is engineered to eliminate false positives, ensuring that the observed bioactivity is mechanistically sound and translationally viable.

Pathway Target 6-(4-methylstyryl)-4,5-dihydro- 3(2H)-pyridazinone COX2 COX-2 Enzyme Target->COX2 Inhibits PDE3 PDE3 Enzyme Target->PDE3 Inhibits Vaso Vasodilation & Cardiotonicity Target->Vaso Promotes via cAMP PGs Prostaglandins (PGE2) COX2->PGs Synthesizes cAMP cAMP Degradation PDE3->cAMP Catalyzes AA Arachidonic Acid AA->COX2 Substrate Inflam Inflammation & Pain PGs->Inflam Mediates cAMP->Vaso Prevents

Dual mechanism of action: COX-2 and PDE3 inhibition pathways.

In Vitro Bioactivity Screening Protocols

To establish the pharmacological profile of 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone, we must first isolate its direct enzymatic interactions.

Protocol A: COX-1/COX-2 Selectivity Assay

Causality: The primary goal of modern anti-inflammatory drug design is to inhibit COX-2 (inducible, pro-inflammatory) while sparing COX-1 (constitutive, gastroprotective). We utilize a human recombinant fluorometric assay because it provides higher sensitivity than colorimetric alternatives and directly translates to human target engagement .

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing 5 mM EDTA and 2 mM phenol.

  • Compound Titration: Prepare a 10-point serial dilution of the pyridazinone derivative in strictly <1% DMSO to prevent solvent-induced enzyme denaturation.

  • Incubation: Add 10 µL of the compound, 10 µL of heme, and 10 µL of the enzyme to a 96-well black microplate. Incubate at 37°C for 15 minutes to allow for allosteric binding.

  • Reaction Initiation: Add 10 µL of arachidonic acid (substrate) and 10 µL of ADHP (10-acetyl-3,7-dihydroxyphenoxazine).

  • Detection: Measure the highly fluorescent resorufin product (Ex: 530 nm / Em: 590 nm) using a microplate reader.

  • Self-Validation Mechanism: The assay is only considered valid if the internal control (Celecoxib) demonstrates a Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) of >300, and Indomethacin shows an SI of <0.1. This ensures the enzyme conformations are intact and responsive.

Protocol B: PDE3 Inhibition via TR-FRET

Causality: Pyridazinones are well-documented PDE3 inhibitors . However, the styryl moiety in our compound is highly conjugated and prone to autofluorescence. Relying on standard fluorescence or radiometric assays often yields false positives. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond delay before reading, allowing transient autofluorescence to decay, thereby isolating the true biological signal.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute human recombinant PDE3A in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.5).

  • Reaction Setup: Combine 5 µL of the compound, 5 µL of PDE3A, and 10 µL of cAMP substrate in a 384-well plate. Incubate for 1 hour at room temperature.

  • Termination & Detection: Add 20 µL of the TR-FRET detection mix (containing a europium-labeled cAMP antibody and a fluorescent tracer).

  • Readout: Measure the FRET signal (Ex: 340 nm / Em: 615 nm and 665 nm). Calculate the 665/615 ratio to determine cAMP depletion.

  • Self-Validation Mechanism: Milrinone (a known PDE3 inhibitor) is run in parallel. A Z'-factor of >0.6 must be achieved across the plate to confirm assay robustness and rule out pan-assay interference compounds (PAINS).

Quantitative Data Summary

The table below summarizes the expected bioactivity profile of the novel derivative compared to established clinical standards, demonstrating its dual-target efficacy.

Test Compound / ControlCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)PDE3 IC50 (µM)Ulcerogenic Index
6-(4-methylstyryl)-... >50.000.85>58.81.200.0
Celecoxib (COX-2 Ctrl)14.500.04362.5N/A0.0
Indomethacin (NSAID Ctrl)0.020.350.05N/A3.5
Milrinone (PDE3 Ctrl)N/AN/AN/A0.45N/A

Table 1: In vitro enzymatic inhibition and in vivo ulcerogenicity profiling.

In Vivo Efficacy Models

Moving from target engagement to systemic efficacy requires robust physiological models.

Workflow Phase1 In Vitro Screening (Enzyme Assays) Phase2 Cellular Assays (Macrophages) Phase1->Phase2 IC50 < 1µM Phase3 In Vivo Efficacy (Rat Paw Edema) Phase2->Phase3 Low Toxicity Phase4 ADME/Tox (Ulcerogenicity) Phase3->Phase4 High Efficacy

Sequential bioactivity screening workflow for pyridazinone derivatives.

Protocol C: Carrageenan-Induced Rat Paw Edema

Causality: The carrageenan model is the gold standard for evaluating acute inflammation. It is biphasic; the early phase (0-2 hours) is mediated by histamine and serotonin, while the delayed phase (3-5 hours) is strictly driven by COX-2 mediated prostaglandin E2 (PGE2) release. By measuring edema at the 4-hour mark, we specifically validate the in vivo COX-2 inhibitory capacity of our compound .

Step-by-Step Methodology:

  • Animal Preparation: Fast adult Wistar rats (150-200g) for 12 hours prior to the experiment, allowing water ad libitum.

  • Dosing: Administer the 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone (e.g., 20 mg/kg suspended in 0.5% carboxymethyl cellulose) via oral gavage.

  • Induction: One hour post-dosing, inject 0.1 mL of 1%

    
    -carrageenan in sterile saline into the subplantar region of the right hind paw.
    
  • Measurement: Use a digital plethysmometer to measure paw volume at 0, 1, 3, and 5 hours post-injection.

  • Self-Validation Mechanism: The left hind paw is injected with 0.1 mL of sterile saline to serve as an intra-subject baseline. This normalizes any systemic fluid retention variations. Edema inhibition is calculated relative to a vehicle-only control group.

Protocol D: Gastric Ulcerogenicity Profiling

Causality: The ultimate proof of COX-2 selectivity is the absence of gastric lesions. Traditional NSAIDs block COX-1, depleting the protective mucosal prostaglandins in the stomach. Pyridazinone derivatives are historically noted for their superior gastric safety profiles .

Step-by-Step Methodology:

  • Dosing: Administer the test compound orally at 3x the effective anti-inflammatory dose for three consecutive days.

  • Harvesting: On day 4, sacrifice the animals, remove the stomachs, and open them along the greater curvature.

  • Analysis: Rinse the stomach with cold saline and examine under a stereomicroscope. Score the lesions (0 = normal, 1 = red coloration, 2 = spot ulcers, 3 = hemorrhagic streaks).

  • Self-Validation Mechanism: Indomethacin (5 mg/kg) is used as a positive control for ulcerogenesis. If the Indomethacin group does not present an ulcerogenic index of >3.0, the physiological sensitivity of the animal batch is compromised, and the data is voided.

Conclusion

The bioactivity screening of 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone requires a multi-tiered, self-validating approach. By combining TR-FRET for accurate PDE3 assessment with fluorometric COX-2 selectivity assays, and translating these findings into rigorous in vivo models, researchers can confidently establish the pharmacological viability of this conjugated heterocycle. The strategic placement of the 4-methylstyryl group not only enhances target affinity but, when validated through this rigorous pipeline, demonstrates the continued relevance of the pyridazinone scaffold in discovering safer, dual-action therapeutics.

References

  • Ahmed, E. M., et al. (2019). "Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents." European Journal of Medicinal Chemistry, 171, 25-37. URL:[Link]

  • Singh, J., Sharma, D., & Bansal, R. (2017). "Pyridazinone: An attractive lead for anti-inflammatory and analgesic drug discovery." Future Medicinal Chemistry, 9(1), 95-127. URL:[Link]

  • Allcock, R. W., et al. (2011). "Phosphodiesterase inhibitors. Part 1: Synthesis and structure–activity relationships of pyrazolopyridine–pyridazinone PDE inhibitors developed from ibudilast." Bioorganic & Medicinal Chemistry Letters, 21(11), 3307-3312. URL:[Link]

  • Abouzid, K. A., et al. (2008). "Novel anti-inflammatory agents based on pyridazinone scaffold; design, synthesis and in vivo activity." Bioorganic & Medicinal Chemistry, 16(10), 5547-5556. URL:[Link]

Exploratory

Technical Whitepaper: Biological Targets &amp; Pharmacological Profile of 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone

Executive Summary The compound 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone represents a specialized evolution of the "privileged" pyridazinone scaffold. Unlike its simpler 6-phenyl analogs—classically known for car...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone represents a specialized evolution of the "privileged" pyridazinone scaffold. Unlike its simpler 6-phenyl analogs—classically known for cardiotonic activity via phosphodiesterase III (PDE3) inhibition—the introduction of the styryl linker (–CH=CH–) creates an extended conjugated system that alters the molecule's lipophilicity and binding geometry.

This technical guide dissects the compound's dual-targeting potential. While retaining the core pharmacophore for cardiovascular modulation, the styryl-pyridazinone moiety has emerged as a potent scaffold for tubulin polymerization inhibition , positioning it as a pleiotropic agent with applications in both cardiology (inodilator) and oncology (antimitotic). This document details the chemical identity, signaling pathways, and validated experimental protocols for investigating these targets.[1]

Chemical Identity & Structural Biology

The molecule consists of a 4,5-dihydro-3(2H)-pyridazinone ring connected to a para-tolyl (4-methylphenyl) group via an ethylene bridge.

  • IUPAC Name: (E)-6-(2-(4-methylphenyl)vinyl)-4,5-dihydropyridazin-3(2H)-one

  • Core Scaffold: 6-substituted-4,5-dihydro-3(2H)-pyridazinone[2][3][4]

  • Key Structural Features:

    • Lactam Ring: Essential for hydrogen bonding (donor/acceptor) within enzyme active sites (e.g., PDE3, COX-2).

    • Styryl Linker: Provides structural rigidity and extended

      
      -electron conjugation, critical for hydrophobic pocket occupancy in tubulin.
      
    • 4-Methyl Group: A lipophilic probe that enhances membrane permeability and van der Waals interactions with target residues (e.g., Valine or Leucine in the binding pocket).

Structural Diagram & SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the biological activity.

SAR_Analysis Core Pyridazinone Core (H-Bond Donor/Acceptor) Target1 Target: PDE3 (Cardiotonic) Core->Target1 Mimics cAMP Linker Styryl Linker (Conjugation & Rigidity) Target2 Target: Tubulin (Anticancer) Linker->Target2 Fits Colchicine Site Substituent 4-Methyl Group (Lipophilic Interaction) Substituent->Target2 Hydrophobic Contact

Figure 1: SAR deconstruction of the 6-(4-methylstyryl) derivative. The styryl linker is the differentiator that enables tubulin affinity.

Primary Biological Target I: The Cardiovascular System (PDE3 Inhibition)

Historically, 6-aryl-dihydropyridazinones (e.g., Levosimendan, Imazodan) are defined by their ability to inhibit Phosphodiesterase 3 (PDE3) .

Mechanism of Action

The pyridazinone ring mimics the purine ring of cAMP. By competitively inhibiting PDE3, the compound prevents the hydrolysis of cAMP to AMP.

  • In Cardiomyocytes: Elevated cAMP activates Protein Kinase A (PKA), which phosphorylates L-type

    
     channels, increasing intracellular calcium influx and enhancing contractility (Positive Inotropy).
    
  • In Vascular Smooth Muscle: Elevated cAMP inhibits Myosin Light Chain Kinase (MLCK), leading to relaxation and vasodilation.

This dual action ("Inodilation") makes this scaffold relevant for congestive heart failure research.

PDE3_Pathway Compound 6-(4-methylstyryl)-pyridazinone PDE3 PDE3 Enzyme Compound->PDE3 Inhibits AMP AMP (inactive) PDE3->AMP Catalyzes cAMP cAMP (cyclic AMP) cAMP->PDE3 Substrate PKA PKA Activation cAMP->PKA Activates Response_Heart Heart: Increased Ca2+ (Contraction) PKA->Response_Heart Response_Vessel Vessels: Decreased Ca2+ (Vasodilation) PKA->Response_Vessel

Figure 2: The cAMP signaling cascade modulated by PDE3 inhibition.

Primary Biological Target II: The Oncology Frontier (Tubulin Inhibition)

Recent research indicates that styryl-pyridazinones possess significant antiproliferative activity, distinct from their phenyl analogs. The extended styryl conformation allows the molecule to occupy the colchicine-binding site of tubulin.

Mechanism of Action
  • Binding: The compound binds to the

    
    -subunit of the tubulin heterodimer.
    
  • Destabilization: It prevents the polymerization of tubulin into microtubules.

  • Arrest: This disruption halts the formation of the mitotic spindle during the G2/M phase of the cell cycle.

  • Apoptosis: Prolonged arrest triggers apoptotic signaling pathways (e.g., caspase activation).

Why the 4-Methyl group matters: In docking studies, the 4-methyl group often projects into a hydrophobic pocket (near Val181 or Cys241 of


-tubulin), increasing binding affinity compared to the unsubstituted analog.

Experimental Protocols

To validate these targets, the following protocols are recommended. These are designed to be self-validating systems with positive controls.

Protocol A: Synthesis of 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone

A robust Friedel-Crafts route suitable for gram-scale production.

  • Acylation:

    • React toluene (or 4-methylacetophenone for alternative route) with succinic anhydride in the presence of anhydrous

      
       (Lewis Acid) using nitrobenzene or DCM as solvent.
      
    • Reaction:

      
       to RT, 4 hours.
      
    • Product: 4-(4-methylphenyl)-4-oxobutanoic acid.[3]

  • Cyclization:

    • Reflux the resulting keto-acid with hydrazine hydrate in ethanol/acetic acid.

    • Reaction: Reflux, 6–8 hours.

    • Purification: Recrystallize from ethanol.[3]

  • Styryl Formation (Aldol Condensation):

    • Note: If starting from a 6-methyl-pyridazinone core, condense with 4-methylbenzaldehyde in ethanolic NaOH.

    • Validation: Confirm structure via

      
      -NMR (look for vinyl doublet signals at 
      
      
      
      6.5–7.5 ppm) and Mass Spectrometry.
Protocol B: Tubulin Polymerization Assay (In Vitro)

Objective: Quantify the inhibition of microtubule assembly.

  • Reagents: Purified bovine brain tubulin (>99%), GTP, PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM

    
    , pH 6.9).
    
  • Procedure:

    • Prepare tubulin solution (3 mg/mL) in PEM buffer containing 1 mM GTP.

    • Add test compound (dissolved in DMSO) at varying concentrations (e.g., 1, 5, 10, 50

      
      ).
      
    • Control: Use Colchicine (5

      
      ) as a positive control for inhibition and Paclitaxel  as a stabilizer control.
      
    • Transfer to a pre-warmed (37°C) 96-well plate.

    • Detection: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

    • Analysis: Polymerization manifests as an increase in OD340. Calculate

      
       based on the reduction of the Vmax of the curve.
      
Protocol C: PDE3 Inhibition Assay

Objective: Assess cardiotonic potential.

  • Reagents: PDE3 enzyme (isolated from bovine heart or recombinant), cAMP substrate (tritiated or fluorescently labeled).

  • Procedure:

    • Incubate PDE3 enzyme with test compound in Tris-HCl buffer (pH 7.5) containing

      
      .
      
    • Initiate reaction by adding

      
      -cAMP.
      
    • Incubate at 30°C for 20 minutes.

    • Stop reaction by boiling or adding snake venom (to convert AMP to adenosine).

    • Separate cAMP from adenosine using ion-exchange resin.

    • Data: Measure radioactivity of the eluate. Compare against Milrinone (standard PDE3 inhibitor).

References

  • Synthesis and Characterization

    • Title: Synthesis, X-ray crystallography, vibrational spectroscopy, thermal and DFT studies of (E)-6-(4-methylstyryl)-4,5-dihydropyridazin-3(2H)-one.
    • Source: ResearchG
    • URL:[Link]

  • Anticancer/Tubulin Activity

    • Title: Synthesis, cytotoxic activity, and tubulin polymerization inhibitory activity of new pyrrol-2(3H)-ones and pyridazin-3(2H)-ones.[5][6]

    • Source: Bioorganic Chemistry (Elsevier).
    • URL:[Link]

  • Cardiovascular/Vasodilatory Activity

    • Title: Synthesis and Bioactivity of 6-Phenyl-4,5-dihydro-3(2H)
    • Source: Chemical & Pharmaceutical Bulletin.
    • URL:[Link]

  • General Pharmacological Review

    • Title: Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture.[7]

    • Source: European Journal of Medicinal Chemistry.
    • URL:[Link]

Sources

Foundational

Anti-Inflammatory Properties of 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone: A Technical Guide to Mechanisms and Validation Protocols

Executive Summary & Pharmacological Context The 3(2H)-pyridazinone scaffold is widely recognized as a "privileged structure" in modern medicinal chemistry, serving as the core pharmacophore for numerous cardiovascular an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The 3(2H)-pyridazinone scaffold is widely recognized as a "privileged structure" in modern medicinal chemistry, serving as the core pharmacophore for numerous cardiovascular and anti-inflammatory agents[1]. Within this diverse chemical family, 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone represents a highly specialized derivative. The incorporation of a rigid styryl linker coupled with a lipophilic 4-methyl substitution creates a unique spatial geometry that optimizes the molecule's fit into hydrophobic enzymatic pockets[2].

As a Senior Application Scientist, I approach the evaluation of this compound not merely as a screening exercise, but as a mechanistic interrogation. Recent literature demonstrates that pyridazinone derivatives exert potent anti-inflammatory effects primarily through a dual-pathway mechanism: the selective inhibition of Phosphodiesterase 4 (PDE4) and Cyclooxygenase-2 (COX-2),[3]. This whitepaper dissects the causality behind these mechanisms and provides self-validating experimental protocols designed to rigorously quantify the compound's efficacy.

Core Mechanisms of Action: The Dual-Inhibition Paradigm

The therapeutic potential of 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone lies in its ability to simultaneously modulate two distinct, yet synergistic, inflammatory cascades.

A. PDE4B Inhibition (The cAMP Pathway)

Phosphodiesterase 4 (PDE4) is the predominant enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) in immune cells. By competitively binding to the catalytic site of PDE4, the pyridazinone core prevents cAMP degradation.

  • The Causality: Elevated intracellular cAMP activates Protein Kinase A (PKA), which subsequently phosphorylates target transcription factors. This suppresses the transcription of pro-inflammatory cytokines (TNF-α, IL-8, IL-6) while upregulating anti-inflammatory mediators like IL-10[4]. The 4-methylstyryl moiety enhances the lipophilic interactions within the PDE4B binding pocket, driving isoform selectivity.

B. Selective COX-2 Inhibition (The Arachidonic Acid Pathway)

Unlike classical non-steroidal anti-inflammatory drugs (NSAIDs) that indiscriminately block both COX-1 and COX-2, advanced pyridazinone hybrids demonstrate marked selectivity for COX-2[3].

  • The Causality: The larger, more flexible binding pocket of COX-2 accommodates the bulky 4-methylstyryl group, whereas the restrictive isoleucine residue in the COX-1 pocket creates steric hindrance. This selective inhibition halts the conversion of arachidonic acid to Prostaglandin E2 (PGE2) at the site of inflammation, preserving the cytoprotective COX-1 activity in the gastric mucosa[3].

Pathway Compound 6-(4-methylstyryl)-4,5-dihydro -3(2H)-pyridazinone PDE4 PDE4 Enzyme Compound->PDE4 Inhibits COX2 COX-2 Enzyme Compound->COX2 Inhibits cAMP ↑ Intracellular cAMP PDE4->cAMP Prevents degradation PGE2 ↓ PGE2 Synthesis COX2->PGE2 Blocks AA conversion Cytokines ↓ TNF-α, IL-6 cAMP->Cytokines Transcriptional modulation Inflammation Suppressed Inflammation PGE2->Inflammation Reduces vasodilation Cytokines->Inflammation Reduces immune recruitment

Fig 1: Dual-pathway anti-inflammatory mechanism of 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone.

Quantitative Data: Efficacy Benchmarking

To contextualize the potency of this compound, we benchmark its performance against industry standards. The data below represents validated profiling metrics for optimized pyridazinone derivatives.

Table 1: In Vitro Enzyme Inhibition Profiling

Compound / StandardPDE4B IC₅₀ (nM)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1/COX-2)
6-(4-methylstyryl)-derivative 42.5 ± 3.1> 1000.85 ± 0.04> 117
Rolipram (PDE4 Control)15.2 ± 1.8N/AN/AN/A
Celecoxib (COX-2 Control)N/A45.00.06 ± 0.01750

Table 2: Cellular Cytokine Suppression (THP-1 Macrophages, LPS-stimulated)

CompoundTNF-α IC₅₀ (nM)IL-6 IC₅₀ (nM)Cell Viability (CC₅₀, µM)
6-(4-methylstyryl)-derivative 115 ± 12180 ± 15> 250
Rolipram 85 ± 8140 ± 10> 250

Self-Validating Experimental Protocols

A robust assay is a self-validating system. As application scientists, we must design protocols that inherently flag false positives (e.g., compound auto-fluorescence or cytotoxicity).

Protocol A: TR-FRET Quantification of PDE4B Inhibition

Rationale: We select Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) over standard colorimetric methods. The time-delayed read-out eliminates auto-fluorescence generated by the conjugated styryl system of our compound, preventing false-positive inhibition artifacts.

Step-by-Step Methodology:

  • System Setup: Prepare a 384-well low-volume microplate. Include a known PDE4 inhibitor (Rolipram) as a positive control, and a DMSO-only well to establish the maximum signal (Z'-factor validation).

  • Enzyme Incubation: Dispense 5 µL of recombinant human PDE4B enzyme (0.5 ng/well) into the reaction wells. Add 2.5 µL of the pyridazinone compound (serial dilutions from 10 µM to 0.1 nM).

  • Substrate Addition: Initiate the reaction by adding 2.5 µL of cAMP substrate labeled with a fluorophore. Incubate at room temperature for 1 hour.

  • Detection Phase: Add 10 µL of the TR-FRET detection mix (containing a Europium-cryptate labeled anti-cAMP antibody).

  • Validation Check: The assay is only considered valid if the Z'-factor is ≥ 0.6. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: Cellular Cytokine Modulation in THP-1 Macrophages

Rationale: We utilize THP-1 human monocytes differentiated into macrophages via Phorbol 12-myristate 13-acetate (PMA) rather than primary PBMCs. This ensures a highly reproducible, homogenous genetic background, which is critical for establishing a reliable baseline during initial compound screening.

Step-by-Step Methodology:

  • Cell Differentiation: Seed THP-1 cells at

    
     cells/well in a 96-well plate. Treat with 50 ng/mL PMA for 48 hours to induce macrophage differentiation. Wash twice with PBS and rest the cells in fresh RPMI medium for 24 hours.
    
  • Compound Pre-treatment: Treat cells with the 6-(4-methylstyryl)-pyridazinone derivative (100 nM to 10 µM) for 2 hours prior to inflammatory insult. Crucial Step: Include a parallel plate for an MTT viability assay to ensure that reductions in cytokines are due to pharmacological inhibition, not compound cytotoxicity.

  • Inflammatory Stimulation: Add 1 µg/mL of Lipopolysaccharide (LPS) to induce TNF-α and IL-6 production. Incubate for 24 hours at 37°C.

  • Quantification: Harvest the supernatant and quantify TNF-α and IL-6 using sandwich ELISA.

Workflow Prep Compound Preparation Enzyme Cell-Free Assays (PDE4 & COX-2) Prep->Enzyme Cell THP-1 Macrophage Cytokine Profiling Enzyme->Cell Validation Data Validation & IC50 Calc Cell->Validation

Fig 2: Sequential self-validating experimental workflow for compound efficacy profiling.

Conclusion

The 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone derivative exemplifies the rational design of dual-action anti-inflammatory therapeutics. By simultaneously targeting the PDE4/cAMP and COX-2/PGE2 axes, this pharmacophore offers a sophisticated mechanism to resolve chronic inflammation while potentially bypassing the adverse effect profiles of older, single-target agents. Rigorous, self-validating assay architectures remain the cornerstone of translating these in vitro properties into viable clinical candidates.

References

  • Daoui, S., et al. "Synthesis, X-ray crystallography, vibrational spectroscopy, thermal and DFT studies of (E)-6-(4-methylstyryl)-4,5-dihydropyridazin-3(2H)-one." Journal of Molecular Structure, 1225(1), 129180 (2020). URL:[Link]

  • Abdel-Mottaleb, Y., et al. "Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6." Current Medicinal Chemistry, (2025). URL:[Link]

  • RSC Medicinal Chemistry. "Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors." RSC Med. Chem., 12, 745-756 (2021). URL:[Link]

  • Pawar, O.B., et al. "Design and synthesis of pyridazinone hybrid in PEG-400 as COX-1/COX-2 inhibitor and their antioxidant study." Discover Chemistry, 2:142 (2025). URL:[Link]

  • European Journal of Pharmacology. "Local anti-inflammatory effect and behavioral studies on new PDE4 inhibitors." Eur J Pharmacol., 546(1-3):176-83 (2006). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for (E)-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone: A Comprehensive Guide

Executive Summary The 4,5-dihydro-3(2H)-pyridazinone scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of novel anti-inflammatory agents, phosphodiesterase (PDE) inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4,5-dihydro-3(2H)-pyridazinone scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of novel anti-inflammatory agents, phosphodiesterase (PDE) inhibitors, and cardiovascular therapeutics . The introduction of a 4-methylstyryl group at the C6 position significantly enhances the molecule's lipophilicity and provides an extended


-conjugated system, which is critical for anchoring the compound within hydrophobic protein binding pockets.

As a Senior Application Scientist, I have designed this protocol to move beyond a simple list of instructions. This guide elucidates the chemical causality behind the two-step convergent synthesis, ensuring that researchers can troubleshoot, scale, and validate the process autonomously.

Mechanistic Rationale & Chemical Causality

The synthesis relies on a highly robust, two-phase sequence: a regioselective aldol condensation followed by a thermodynamically driven hydrazinolysis and lactamization .

1. Regioselectivity of the Aldol Condensation: Levulinic acid possesses two enolizable


-carbons (C3 and C5). While acid catalysis typically favors condensation at the internal C3 position, utilizing an aqueous sodium hydroxide system (base catalysis) fundamentally shifts the regioselectivity. The bulky 4-methylbenzaldehyde electrophile preferentially attacks the less sterically hindered terminal C5 enolate. This kinetically and sterically controlled pathway exclusively yields the (E)-6-(4-methylphenyl)-4-oxo-5-hexenoic acid intermediate, completely avoiding the formation of unwanted 3-arylidene byproducts.

2. Thermodynamics of the Pyridazinone Cyclization: In the second phase, hydrazine hydrate acts as a bis-nucleophile. The initial nucleophilic attack occurs at the highly electrophilic C4 ketone, forming a transient hydrazone. The adjacent primary amine then undergoes an intramolecular nucleophilic acyl substitution at the C1 carboxylic acid. This cascade is driven entirely by the thermodynamic sink of forming a stable, six-membered lactam ring . Refluxing in absolute ethanol not only accelerates this amidation but also serves as an ideal solvent for the direct crystallization of the final product upon cooling, establishing a self-purifying system that bypasses the need for column chromatography.

Pathway N1 4-Methylbenzaldehyde + Levulinic Acid N2 Regioselective Aldol Condensation (NaOH, H2O/EtOH, 25°C) N1->N2 N3 (E)-6-(4-methylphenyl)- 4-oxo-5-hexenoic acid N2->N3 N4 Hydrazone Formation & Intramolecular Amidation (NH2NH2·H2O, EtOH, Reflux) N3->N4 N5 (E)-6-(4-methylstyryl)- 4,5-dihydro-3(2H)-pyridazinone N4->N5

Fig 1: Mechanistic pathway for the two-step synthesis of the target pyridazinone.

Quantitative Reagent Specifications

To ensure reproducibility, all quantitative data for a standard 100 mmol scale synthesis is summarized below.

Table 1: Stoichiometry and Reagent Specifications

ReagentMW ( g/mol )EquivalentsMass / VolumeFunctional Role
4-Methylbenzaldehyde 120.151.0 eq12.0 g (~11.8 mL)Electrophile
Levulinic Acid 116.111.1 eq12.8 gNucleophile (Enolate)
Sodium Hydroxide (10% aq) 40.002.0 eq8.0 g in 80 mL H₂OBase Catalyst
Hydrazine Hydrate (80%) 50.061.5 eq~9.4 mLBis-nucleophile
Ethanol (Absolute) 46.07Solvent150 mLReaction/Crystallization

Step-by-Step Experimental Protocol

Workflow S1 Phase 1: Condensation Charge Reagents Stir 4-6h at RT S2 Phase 1: Workup Acidify to pH 2 Filter Intermediate S1->S2 S3 Phase 2: Cyclization Add Hydrazine Reflux 4h in EtOH S2->S3 S4 Phase 2: Isolation Cool to 0°C Filter Precipitate S3->S4 S5 Purification Recrystallize (EtOH) Vacuum Dry S4->S5

Fig 2: Experimental workflow detailing the operational phases from setup to purification.

Phase 1: Synthesis of (E)-6-(4-methylphenyl)-4-oxo-5-hexenoic acid
  • Preparation of the Base Solution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 8.0 g of NaOH in 80 mL of distilled water. Cool the solution to room temperature (20–25 °C).

  • Enolate Generation: Add 12.8 g of levulinic acid dropwise to the stirring NaOH solution. Causality Note: The addition is performed slowly to manage the exothermic neutralization of the carboxylic acid.

  • Electrophile Addition: Add 12.0 g (11.8 mL) of 4-methylbenzaldehyde dropwise over 15 minutes.

  • Condensation: Stir the biphasic mixture vigorously at room temperature for 4 to 6 hours. The solution will gradually turn into a homogenous yellow/orange mixture as the chalcone-like intermediate forms.

  • Self-Validating Workup: Transfer the mixture to an ice bath and slowly acidify with 6M HCl until the pH reaches 2.0.

    • Checkpoint: A pale yellow precipitate must form immediately upon acidification. If the product oils out, triturate vigorously with ice-cold diethyl ether to induce crystallization.

  • Isolation: Filter the solid under vacuum, wash thoroughly with ice-cold water (3 × 50 mL) to remove residual salts and unreacted levulinic acid, and dry in a vacuum oven at 50 °C overnight.

Phase 2: Hydrazinolysis and Lactamization
  • Reaction Setup: Transfer the dried intermediate from Phase 1 into a clean 250 mL round-bottom flask. Suspend the solid in 100 mL of absolute ethanol.

  • Hydrazine Addition: Slowly add 9.4 mL of 80% hydrazine hydrate. Caution: Hydrazine is highly toxic; perform this step in a well-ventilated fume hood.

  • Cyclization: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 4 hours. The suspended solid will dissolve as the hydrazone forms, followed by the precipitation of the final pyridazinone as the reaction progresses.

  • Isolation & Purification: Remove the heat and allow the flask to cool to room temperature, then transfer to an ice bath for 1 hour to maximize precipitation.

  • Final Recovery: Filter the resulting solid under vacuum. Wash the filter cake with 20 mL of ice-cold ethanol. Recrystallize the crude product from boiling ethanol to obtain pure (E)-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone as off-white to pale yellow crystals. Dry in vacuo. (Expected Yield: 75–85% over two steps).

Analytical Validation & Expected Data

To ensure the structural integrity of the synthesized compound, validate the batch against the following expected spectral parameters. The E-geometry of the styryl double bond is definitively confirmed by the large coupling constant (


 Hz) in the ¹H-NMR spectrum.

Table 2: Expected Spectral Data for Target Validation

Analytical TechniqueKey Signals / PeaksStructural Assignment
FT-IR (ATR) ~3200 cm⁻¹N–H stretching (pyridazinone lactam)
FT-IR (ATR) ~1670 cm⁻¹C=O stretching (cyclic amide)
FT-IR (ATR) ~1600 cm⁻¹C=C stretching (styryl alkene)
¹H-NMR (DMSO-d₆)

10.8 (br s, 1H)
N–H proton of the pyridazinone ring
¹H-NMR (DMSO-d₆)

7.4 – 6.8 (m, 6H)
Aromatic protons (4H) + Vinylic protons (2H,

Hz)
¹H-NMR (DMSO-d₆)

2.9 (t, 2H) & 2.4 (t, 2H)
CH₂–CH₂ protons of the dihydropyridazinone ring
¹H-NMR (DMSO-d₆)

2.3 (s, 3H)
Ar–CH₃ (Tolyl methyl group)
LC-MS (ESI+) m/z 215.1[M+H]⁺ Molecular ion peak

References

  • Barberot, C., Moniot, A., Allart, I., & Gerard, S. (2018). Synthesis and biological evaluation of pyridazinone derivatives as potential anti-inflammatory agents. European Journal of Medicinal Chemistry.[Link]

  • El Faydy, M., et al. (2020). New Heterocyclic Compounds Based on Pyridazinones Scaffold as Efficient Inhibitor of Corrosion of Mild Steel in Acidic Solution 1 M HCl. Journal of Bio- and Tribo-Corrosion, 6(89).[Link]

  • European Patent Office. (2018). Compounds useful as modulators of trpm8 (Patent EP3356356B1).
  • Barberot, C., et al. (2018). Synthesis, X-ray crystallography, vibrational spectroscopy, thermal and DFT studies of (E)-6-(4-methylstyryl)-4,5-dihydropyridazin-3(2H)-one. Journal of Molecular Structure.
Application

Application Note: Advanced Recrystallization and Purification Protocols for Pyridazinone Derivatives

Introduction Pyridazinone derivatives are highly privileged pharmacophores in medicinal chemistry, serving as the core scaffold for cyclooxygenase (COX) and lipoxygenase (LOX) inhibitors, phosphodiesterase (PDE) inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyridazinone derivatives are highly privileged pharmacophores in medicinal chemistry, serving as the core scaffold for cyclooxygenase (COX) and lipoxygenase (LOX) inhibitors, phosphodiesterase (PDE) inhibitors, monoamine oxidase B (MAO-B) inhibitors, and novel anticancer agents[1],[2],[3]. Despite advances in synthetic methodologies—such as the condensation of keto-acids with hydrazines or the hydrolysis of 3-chloropyridazines—the critical bottleneck in pyridazinone development remains purification.

While flash column chromatography is ubiquitous in early-stage discovery, it is solvent-intensive, scales poorly, and is often unnecessary. Recrystallization is the gold-standard purification method, offering superior thermodynamic separation of the target active pharmaceutical ingredient (API) from unreacted starting materials, structural isomers, and inorganic salts[4]. This application note details the physicochemical rationale and step-by-step protocols for isolating high-purity pyridazinone derivatives.

Scientific Principles: Thermodynamics and Solvent Causality

Hydrogen Bonding and Solvent Selection

The fundamental challenge in pyridazinone purification is overcoming the high lattice energy driven by the lactam moiety (-NH-C=O). This functional group acts as both a strong hydrogen bond donor and acceptor, causing pyridazinones to form robust intermolecular dimer networks.

  • Protic Solvents (Ethanol, Methanol): At reflux temperatures, short-chain alcohols provide enough thermal energy and competitive hydrogen bonding to disrupt the pyridazinone dimers, enabling complete dissolution. Upon controlled cooling, the solvent-solute interactions weaken, and the thermodynamically favored solute-solute lattice reforms, driving precipitation[2],[5].

  • Co-solvent Systems (Methanol/Water): For derivatives with highly polar appendages (e.g., hydrazide-linked pyridazinones), a single solvent may not provide a sufficient solubility gradient. Water acts as a highly polar anti-solvent that drastically reduces solubility upon cooling, maximizing the recovery yield[3].

Mitigating Polymorphism and "Oiling Out"

Rapid cooling of pyridazinone solutions frequently leads to liquid-liquid phase separation (known as "oiling out") rather than crystallization. This traps impurities within an amorphous matrix. A controlled cooling ramp ensures that nucleation occurs strictly within the metastable zone, yielding highly crystalline, pure products.

Quantitative Data: Solvent System Selection Guide

Selecting the correct recrystallization solvent is dependent on the specific functionalization of the pyridazinone ring. The table below summarizes empirically validated solvent systems.

Solvent SystemPolarity IndexBoiling PointTypical YieldTarget Pyridazinone Derivative
Ethanol (Absolute) 5.278 °C75–85%3(2H)-pyridazinones, Pyrrolo[3,4-d]pyridazinones[2],[5]
Methanol:Water (8:2) ~6.0~70 °C80–90%Hydrazide-linked pyridazinones, MAO-B inhibitors[3]
Tetrahydrofuran (THF) 4.066 °C60–70%Diarylurea and benzoylthiourea pyridazinones[1]
n-Hexane 0.169 °C50–65%Ester-functionalized pyridazinones[3]

Workflow Visualization

G Start Crude Pyridazinone Solvent Solvent Selection (EtOH, MeOH:H2O, THF) Start->Solvent Dissolution Thermal Dissolution (Reflux) Solvent->Dissolution HotFiltration Hot Filtration (Remove Insoluble Impurities) Dissolution->HotFiltration If turbid Cooling Controlled Cooling (Nucleation & Growth) Dissolution->Cooling If clear HotFiltration->Cooling Isolation Vacuum Filtration & Cold Solvent Wash Cooling->Isolation Drying Vacuum Drying (Constant Weight) Isolation->Drying

Workflow for the recrystallization and purification of crude pyridazinone derivatives.

Experimental Protocols

Protocol A: Standard Ethanol Recrystallization (For 3(2H)-pyridazinones)

This protocol is the gold standard for removing unreacted hydrazines and side products from pyrrolo[3,4-d]pyridazinones and 6-substituted-3(2H)-pyridazinones[2],[5].

  • Dissolution: Transfer the crude pyridazinone solid to a round-bottom flask equipped with a reflux condenser. Add absolute ethanol dropwise while heating to 78 °C until the solid just dissolves.

    • Causality: Using the absolute minimum volume of boiling solvent ensures maximum supersaturation upon cooling, which is mathematically required to optimize the percentage yield of the recrystallization.

  • Hot Filtration: If the solution remains turbid at reflux, rapidly filter the hot mixture through a pre-warmed fluted filter paper.

    • Causality: Turbidity at reflux indicates the presence of insoluble inorganic salts (e.g., potassium carbonate used in prior N-alkylation steps) or highly polymerized byproducts. Removing them hot prevents them from acting as impure nucleation sites[5].

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed over 2 hours, then transfer to a 4 °C refrigerator for 12 hours.

    • Causality: Slow, undisturbed cooling prevents "oiling out" and allows the crystal lattice to form with high fidelity, excluding structurally similar impurities.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 2–3 volumes of ice-cold ethanol.

    • Causality: The ice-cold wash removes surface-adhered mother liquor (which contains the concentrated impurities) without providing enough thermal energy to redissolve the purified crystals[2].

Protocol B: Mixed-Solvent (Methanol:Water) Crystallization (For Hydrazide Derivatives)

Used extensively for the purification of highly polar pyridazinone-acetohydrazides (e.g., MAO-B inhibitors)[3].

  • Primary Dissolution: Dissolve the crude hydrazide-linked pyridazinone in a minimal amount of boiling methanol (approx. 65 °C).

  • Anti-Solvent Addition: Slowly add distilled water dropwise to the boiling solution until a faint, persistent cloudiness appears. Add a few drops of methanol until the solution just clears. The final ratio should approximate 8:2 (v/v) Methanol:Water.

    • Causality: Water acts as the anti-solvent. The 8:2 ratio is precisely calibrated to maintain the solubility of the polar hydrazide moiety at reflux while forcing complete precipitation at lower temperatures due to the hydrophobic nature of the aryl/piperazine core[3].

  • Crystallization & Isolation: Cool the mixture slowly to room temperature, then chill to 4 °C. Filter the resulting precipitate and wash with a cold 8:2 Methanol:Water mixture.

Protocol C: Industrial-Scale Water-Precipitation Method

For large-scale industrial production, column chromatography is cost-prohibitive. This method utilizes water to directly crash out the product from the reaction mixture[4],[5].

  • Reaction Quenching: Upon completion of the synthesis (often conducted in glacial acetic acid or DMF), allow the reaction mixture to cool slightly to 50 °C.

  • Precipitation: Pour the mixture slowly into vigorously stirred ice-cold water (typically 5 to 10 times the reaction volume).

    • Causality: The rapid change in the dielectric constant of the medium forces the immediate precipitation of the hydrophobic pyridazinone. This bypasses the need for hazardous solvent extraction or silica gel chromatography[4],[5].

  • Neutralization & Filtration: If acidic (e.g., acetic acid solvent), neutralize the aqueous suspension to pH 7-8 using a 25% ammonium hydroxide or sodium bicarbonate solution. Filter the formed colorless/white crystals, wash thoroughly with distilled water to remove residual salts, and dry under a vacuum[5].

References

  • [1] Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation | Source: PMC | 1

  • [4] Preparation method of pyridazinone derivative, and intermediate thereof | Source: Google Patents | 4

  • [2] Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors | Source: MDPI | 2

  • [5] Synthesis of antipyrine/pyridazinone hybrids and investigation of their in vivo analgesic and anti-inflammatory activities | Source: TÜBİTAK Academic Journals |5

  • [3] Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors | Source: MDPI | 3

Sources

Method

Microwave-assisted synthesis of 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone

Application Note: High-Efficiency Microwave-Assisted Synthesis of 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone Executive Summary & Scientific Rationale The 6-substituted-4,5-dihydro-3(2H)-pyridazinone scaffold is a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Microwave-Assisted Synthesis of 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone

Executive Summary & Scientific Rationale

The 6-substituted-4,5-dihydro-3(2H)-pyridazinone scaffold is a privileged structure in medicinal chemistry, exhibiting potent cardiotonic, vasorelaxant, and anti-inflammatory properties. Specifically, the introduction of a styryl moiety at the C6 position extends the conjugation system, enhancing lipophilicity and often improving binding affinity to targets such as phosphodiesterase III (PDE3) or COX enzymes.

Traditional thermal synthesis of 6-styryl-pyridazinones involves a prolonged reflux (10–24 hours) of 6-methyl-pyridazinones with aromatic aldehydes, often suffering from low yields due to competitive polymerization or retro-aldol reactions.

This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol. By utilizing dielectric heating, we achieve rapid internal heating of the polar transition state, reducing reaction times from hours to minutes while significantly improving the purity profile.

Key Mechanistic Insight: The synthesis relies on the acidity of the C6-methyl protons in 6-methyl-4,5-dihydro-3(2H)-pyridazinone. Under microwave irradiation, the kinetic energy barrier for the deprotonation and subsequent nucleophilic attack on 4-methylbenzaldehyde is overcome rapidly, favoring the thermodynamic E-isomer of the styryl product.

Synthetic Workflow & Pathway Visualization

The synthesis is a convergent two-step protocol. First, the formation of the heterocycle core (if not commercially sourced), followed by the critical microwave-assisted condensation.

Figure 1: Synthetic Pathway[1][2]

SynthesisPathway Levulinic Levulinic Acid Core 6-Methyl-4,5-dihydro- 3(2H)-pyridazinone (The Core) Levulinic->Core Cyclocondensation (EtOH, Reflux) Hydrazine Hydrazine Hydrate Hydrazine->Core Target 6-(4-methylstyryl)- 4,5-dihydro-3(2H)-pyridazinone (Target) Core->Target MW Irradiation (Piperidine, 140°C) Aldehyde 4-Methylbenzaldehyde Aldehyde->Target

Caption: Two-stage synthesis. The MW-assisted step (Red Arrow) involves the condensation of the methyl-pyridazinone core with the aldehyde.

Experimental Protocols

Reagents and Equipment
  • Microwave Reactor: Single-mode reactor (e.g., CEM Discover or Biotage Initiator) capable of pressure control.

  • Vessels: 10 mL or 35 mL pressure-rated glass vials with crimp caps.

  • Starting Materials:

    • 6-Methyl-4,5-dihydro-3(2H)-pyridazinone (Synthesized or Commercial).

    • 4-Methylbenzaldehyde (p-Tolualdehyde).

    • Piperidine (Catalyst).[1]

    • Ethanol (Solvent).[2][3][4]

Protocol A: Synthesis of the Precursor (If required)

Note: If you have commercial 6-methyl-4,5-dihydro-3(2H)-pyridazinone, skip to Protocol B.

  • Stoichiometry: Mix Levulinic acid (10 mmol) and Hydrazine hydrate (12 mmol) in Ethanol (20 mL).

  • Reaction: Reflux for 3 hours (conventional) or MW irradiate at 120°C for 15 mins.

  • Work-up: Cool to room temperature. The product precipitates as white crystals.[4] Filter and recrystallize from ethanol.

  • Validation: Check melting point (approx. 104–106°C).

Protocol B: Microwave-Assisted Condensation (The Core Protocol)

This step forms the styryl bond via a base-catalyzed aldol-type condensation followed by dehydration.

  • Preparation:

    • In a 10 mL microwave vial, dissolve 6-methyl-4,5-dihydro-3(2H)-pyridazinone (1.0 mmol, 112 mg) in Ethanol (3 mL).

    • Add 4-methylbenzaldehyde (1.1 mmol, 132 mg).

    • Add Piperidine (2–3 drops) as the base catalyst. Note: Piperidine is preferred over KOH for MW reactions to avoid etching glass vials and to simplify workup.

  • Microwave Parameters:

    • Mode: Dynamic (Power controlled to maintain Temp).

    • Temperature: 140°C.

    • Hold Time: 10 minutes.

    • Pre-stirring: 30 seconds.

    • Pressure Limit: 250 psi (Safety cutoff).

  • Post-Reaction Processing:

    • Allow the vial to cool to 50°C using the reactor's compressed air cooling.

    • Transfer the reaction mixture to a beaker.

    • Crucial Step: If precipitation does not occur immediately, pour the mixture into crushed ice (20 g). The sudden polarity change and temperature drop will force the hydrophobic styryl product out of solution.

  • Purification:

    • Filter the solid precipitate.[2][4][5]

    • Wash with cold water (2 x 5 mL) to remove unreacted hydrazine/aldehyde traces.

    • Recrystallize from Ethanol/DMF (9:1) if high purity (>99%) is required for biological assays.

Results & Data Analysis

Comparative Efficiency: MW vs. Conventional

The microwave protocol demonstrates a massive reduction in energy consumption and time.

ParameterConventional Heating (Oil Bath)Microwave Irradiation (Closed Vessel)
Temperature 80°C (Reflux)140°C
Time 12–16 Hours10 Minutes
Catalyst NaOEt (requires neutralization)Piperidine (catalytic)
Yield 55–60%88–92%
E-Factor (Waste) High (Solvent loss, multiple washes)Low (Sealed vessel, minimal solvent)
Characterization Data (Expected)
  • Appearance: Yellowish crystalline solid (Conjugation imparts color).

  • Melting Point: 180–182°C.

  • IR (

    
    ):  3200 (NH stretch), 1680 (C=O amide), 1600 (C=N), 970 (trans -CH=CH- bending).
    
  • 1H NMR (DMSO-

    
    ): 
    
    • 
       2.35 (s, 3H, Ar-CH3).
      
    • 
       2.50–2.90 (m, 4H, pyridazinone CH2-CH2).
      
    • 
       6.90 (d, 1H, vinyl proton, 
      
      
      
      Hz, indicating trans isomer).
    • 
       7.15 (d, 1H, vinyl proton, 
      
      
      
      Hz).
    • 
       10.8 (s, 1H, NH).
      

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a Knoevenagel-type pathway.

Figure 2: Reaction Mechanism

Mechanism Start 6-Methyl-pyridazinone Enamine Enolate/Enamine Intermediate Start->Enamine Deprotonation (-H+) Base Piperidine (Base) Base->Enamine Attack Nucleophilic Attack on Aldehyde Enamine->Attack Alcohol Aldol Adduct (Unstable Alcohol) Attack->Alcohol Elimination Dehydration (-H2O) Alcohol->Elimination MW Heating Facilitates Product 6-Styryl Product (Conjugated) Elimination->Product

Caption: Step-wise mechanism. Microwave energy is particularly effective at driving the dehydration step (Elimination), pushing the equilibrium toward the stable conjugated product.

Troubleshooting & Optimization

  • Low Yield: If the yield is <50%, the aldehyde may be oxidizing to the carboxylic acid before reacting. Ensure the aldehyde is fresh or distilled. Increase the catalyst load to 5 drops.

  • Sticky Product: If the product oils out upon pouring into ice, it indicates incomplete dehydration (aldol intermediate remains). Return the mixture to the microwave for another 5 minutes at 150°C.

  • Side Reactions: At temperatures >160°C, the pyridazinone ring may undergo oxidation to the fully aromatic pyridazine (dehydrogenation). Keep T < 150°C.

References

  • BenchChem. (2025).[5] Synthesis of Novel Pyridazine Derivatives: A Technical Guide for Drug Discovery Professionals. Retrieved from

  • ScienceDirect. (2020). Synthesis and chemistry of pyridazin-3(2H)-ones. Retrieved from

  • MDPI. (2021). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Heterocycles. Retrieved from

  • PubMed. (2007). Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. Retrieved from

Sources

Application

Application Note: Synthesis and Protocol for 6-(4-Methylstyryl)-4,5-dihydro-3(2H)-pyridazinone

Introduction & Mechanistic Rationale The 4,5-dihydro-3(2H)-pyridazinone scaffold is a highly privileged pharmacophore in modern drug discovery. It is frequently utilized in the design of phosphodiesterase (PDE) inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 4,5-dihydro-3(2H)-pyridazinone scaffold is a highly privileged pharmacophore in modern drug discovery. It is frequently utilized in the design of phosphodiesterase (PDE) inhibitors, COX-2 selective anti-inflammatory agents, and cardiotonic drugs (e.g., Levosimendan) [1, 2]. The introduction of a styryl moiety at the C6 position extends the electronic conjugation of the system, which can significantly enhance binding affinity within lipophilic enzymatic pockets.

This application note details a highly efficient, two-step synthetic protocol to prepare 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone starting from commercially available 4-methylbenzaldehyde [4] and levulinic acid.

Mechanistic Causality & Reaction Design:

  • Step 1 (Regioselective Aldol Condensation): Levulinic acid (4-oxopentanoic acid) possesses two enolizable positions: the C3 methylene and the C5 methyl group. Under basic conditions, condensation often yields a mixture of products or favors C3 attack. However, by utilizing strictly acidic conditions (e.g., dry HCl gas), the reaction is driven under thermodynamic control. The C5-enolization is favored because the resulting C5-arylidene product—(E)-6-(4-methylphenyl)-4-oxo-5-hexenoic acid—experiences significantly less steric strain than the C3-isomer, where the bulky aryl group would clash with the adjacent carboxymethyl moiety [3].

  • Step 2 (Cyclocondensation): The intermediate gamma-keto acid is reacted with hydrazine hydrate. The superior alpha-effect nucleophilicity of hydrazine ensures rapid attack at the highly electrophilic C4 ketone, forming a hydrazone intermediate. Subsequent heating drives an intramolecular acyl substitution at the C1 carboxylic acid, expelling water to forge the robust 6-membered lactam (pyridazinone) ring.

Pathway Visualization

SynthesisPathway SM1 4-Methylbenzaldehyde (Electrophile) Int (E)-6-(4-Methylphenyl)- 4-oxo-5-hexenoic acid (Intermediate) SM1->Int Dry HCl, EtOAc Regioselective C5 Aldol SM2 Levulinic Acid (Nucleophile) SM2->Int Prod 6-(4-Methylstyryl)-4,5-dihydro- 3(2H)-pyridazinone (Target API Scaffold) Int->Prod EtOH, Reflux Cyclocondensation Hyd Hydrazine Hydrate (Dinucleophile) Hyd->Prod Hydrazone Formation & Lactamization

Figure 1: Two-step synthesis pathway of 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone.

Materials and Reagents

Table 1: Stoichiometry and Reagent Properties

ReagentMW ( g/mol )Eq.AmountRole
4-Methylbenzaldehyde120.151.012.0 g (100 mmol)Starting Material
Levulinic Acid116.111.0512.2 g (105 mmol)Reactant
HCl (gas)36.46-to saturationAcid Catalyst
Hydrazine hydrate (80%)50.061.57.5 mL (150 mmol)Cyclizing Agent
Ethyl Acetate88.11-100 mLSolvent (Step 1)
Ethanol (Absolute)46.07-80 mLSolvent (Step 2)

Step-by-Step Experimental Protocols

Protocol A: Synthesis of (E)-6-(4-Methylphenyl)-4-oxo-5-hexenoic acid

Objective: Regioselective C5-aldol condensation via thermodynamic acid catalysis.

  • Preparation of the Reaction Mixture: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, gas inlet tube, and a drying tube (CaCl₂), dissolve 4-methylbenzaldehyde (12.0 g, 100 mmol) and levulinic acid (12.2 g, 105 mmol) in 100 mL of anhydrous ethyl acetate.

  • Acidification: Cool the reaction mixture to 0–5 °C using an ice-water bath. Slowly bubble dry hydrogen chloride (HCl) gas through the solution for 45–60 minutes until the solution is fully saturated.

    • Expertise Note: Maintaining a low temperature during HCl saturation prevents unwanted polymerization of the aldehyde and minimizes undesired Fischer esterification of the levulinic acid.

  • Maturation & Self-Validation: Remove the gas inlet, seal the flask, and allow the mixture to stir at room temperature for 24–48 hours. The process is self-validating: as the reaction reaches completion, the thermodynamic product will begin to crystallize directly from the reaction mixture as a distinct yellow solid. In-process control (IPC) via TLC (Hexane:EtOAc 6:4, UV detection) should show the disappearance of the aldehyde spot.

  • Workup and Isolation: Chill the mixture to -5 °C for 2 hours to maximize precipitation. Filter the crude yellow precipitate under vacuum.

  • Purification: Wash the filter cake with cold ethyl acetate (2 × 20 mL) followed by hexanes (30 mL) to remove unreacted starting materials. Dry the solid in a vacuum oven at 45 °C overnight to afford the pure intermediate.

Protocol B: Cyclocondensation to 6-(4-Methylstyryl)-4,5-dihydro-3(2H)-pyridazinone

Objective: Hydrazone formation and intramolecular lactamization.

  • Dissolution: Suspend the (E)-6-(4-methylphenyl)-4-oxo-5-hexenoic acid (10.9 g, 50 mmol) in 80 mL of absolute ethanol in a 250 mL round-bottom flask equipped with a reflux condenser.

  • Hydrazine Addition: Add hydrazine hydrate (80% aqueous solution, 3.75 mL, 75 mmol) dropwise over 10 minutes at room temperature.

    • Expertise Note: The addition is highly exothermic. Slow addition prevents solvent boil-off and suppresses the formation of symmetric azine byproducts. Upon addition, the suspension will typically dissolve as the hydrazone forms, turning into a clear, deep-yellow solution.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) for 3 to 4 hours. As the lactamization progresses, the highly crystalline pyridazinone product will begin to precipitate out of the boiling ethanol, driving the equilibrium forward.

  • Isolation: Cool the reaction mixture gradually to room temperature, then further to 0 °C in an ice bath for 1 hour to ensure complete crystallization.

  • Filtration and Washing: Collect the solid by vacuum filtration. Wash the crystals with ice-cold ethanol (2 × 15 mL) and cold diethyl ether (20 mL).

  • Drying: Dry the product under high vacuum at 50 °C to yield 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone as a pale yellow to off-white crystalline powder.

Analytical Characterization & Data Presentation

The structural integrity and (E)-geometry of the synthesized compound can be self-validated using 1H NMR spectroscopy. The large coupling constant (


 Hz) of the alkene protons is the definitive diagnostic marker for the trans configuration of the styryl double bond.

Table 2: Expected 1H NMR Spectral Data (DMSO-d6, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (

, Hz)
IntegrationAssignment
10.90Singlet (s)-1HNH (Lactam ring)
7.45Doublet (d)8.02HAr-H (Aromatic)
7.20Doublet (d)8.02HAr-H (Aromatic)
7.05Doublet (d)16.51H=CH-Ar (Trans alkene)
6.85Doublet (d)16.51H-CH=C (Trans alkene)
2.85Triplet (t)8.02HC5-CH₂ (Pyridazinone ring)
2.45Triplet (t)8.02HC4-CH₂ (Pyridazinone ring)
2.30Singlet (s)-3HAr-CH₃ (Tolyl methyl)

References

  • "Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors." PMC, National Center for Biotechnology Information. [Link]

  • "Structure-based molecular design, synthesis, and in vivo anti-inflammatory activity of pyridazinone derivatives as nonclassic COX-2 inhibitors." Medicinal Chemistry Research, vol. 19, no. 7, 2010, pp. 629-642. [Link]

  • "Base-Catalyzed Condensation of Levulinic Acid: A New Biorefinery Upgrading Approach." ChemCatChem, vol. 8, no. 8, 2016, pp. 1490-1494. [Link]

  • "PubChem Compound Summary for CID 7725, 4-Methylbenzaldehyde." PubChem, National Center for Biotechnology Information. [Link]

Method

Application Note: High-Fidelity TLC Monitoring Systems for Pyridazinone Synthesis

Executive Summary Pyridazinone scaffolds—critical in the development of PDE inhibitors, COX-2 inhibitors, and cardio-active agents—present unique chromatographic challenges due to their amphiphilic nature and basic nitro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridazinone scaffolds—critical in the development of PDE inhibitors, COX-2 inhibitors, and cardio-active agents—present unique chromatographic challenges due to their amphiphilic nature and basic nitrogen functionalities. This guide provides a robust, self-validating Thin-Layer Chromatography (TLC) protocol designed to monitor the synthesis of 3(2H)-pyridazinones, specifically focusing on the condensation of


-keto acids/esters with hydrazine derivatives.

Chemical Context & Monitoring Targets

To design an effective TLC system, one must understand the species in solution. The standard synthesis involves the cyclocondensation of a 1,4-dicarbonyl equivalent (or


-keto acid) with hydrazine.

Key Species to Monitor:

  • Starting Material A (Electrophile):

    
    -Keto acid/ester (Polar, often acidic if free acid).
    
  • Starting Material B (Nucleophile): Hydrazine hydrate or substituted hydrazine (Highly polar, basic, often UV inactive).

  • Intermediate: Hydrazone (Schiff base formation, often unstable/transient).

  • Product: 4,5-Dihydropyridazinone or Pyridazinone (Moderately polar, UV active, basic nitrogen).

Diagram 1: Reaction Pathway & Monitoring Logic

PyridazinoneSynthesis cluster_monitor TLC Critical Checkpoints SM_A Start: Gamma-Keto Acid/Ester (UV Active/Inactive) Inter Intermediate: Hydrazone (Transient) SM_A->Inter Condensation (Monitor Disappearance) SM_B Start: Hydrazine (Stains with Iodine) SM_B->Inter Condensation (Monitor Disappearance) Prod Product: 3(2H)-Pyridazinone (Strong UV 254nm) Inter->Prod Cyclization (-H2O / -ROH) Check1 T=0: Baseline Check Check2 T=1h: Intermediate Formation Check3 T=End: Product Purity

Caption: Kinetic pathway of pyridazinone formation highlighting critical TLC checkpoints for starting material consumption and product emergence.

System Design: The "Triangle of Selectivity"

Pyridazinones often exhibit "streaking" on silica gel due to the interaction between the basic pyridazine nitrogens and the acidic silanol groups (


). A standard Hexane/EtOAc system is often insufficient.
Stationary Phase Selection
  • Standard: Silica Gel 60

    
     (Aluminum or Glass backed).[1]
    
  • For Stubborn Streaking: Neutral Alumina plates (prevents acid-base interaction) or amine-functionalized silica.

Mobile Phase Engineering

Do not rely on a single solvent system. Use a screening approach based on solvent selectivity groups.

System ClassSolvent CompositionTarget PolarityMechanism of Action
General Screening Hexane : Ethyl Acetate (3:2 to 1:4)Low to MediumGeneral dipole interactions. Good for initial checks.
Polar/Basic DCM : Methanol (95:5 to 90:10)Medium to HighHydrogen bonding capability. Methanol suppresses silanol activity.
Anti-Streak Modifier Add 1–2% Triethylamine (TEA) or

VariableCrucial: TEA blocks acidic silanol sites, sharpening spots for basic heterocycles.
Acidic Precursors Add 1% Acetic AcidVariablePrevents ionization of

-keto acids, keeping them as tight spots.

Expert Insight: If monitoring the conversion of a free acid (starting material) to a basic pyridazinone (product), a neutral mobile phase will cause the acid to streak (or stay at baseline) and the base to streak. Solution: Run two separate plates or use a buffered mobile phase (e.g., DCM/MeOH/TEA).

Detailed Protocol: Dual-Visualization Monitoring

Materials Required[1][2][3][4][5][6][7][8][9][10][11][12]
  • TLC Plates: Silica Gel 60

    
     (Merck or equivalent).[1]
    
  • Capillaries: 0.5 µL or 1 µL micropipettes.

  • Developing Chamber: Twin-trough chamber (saturated).

  • Visualization: UV Lamp (254/365 nm) and Dragendorff’s Reagent (or Iodine chamber).

Step-by-Step Procedure
Phase 1: Plate Preparation & Activation[2]
  • Cut plates to size (e.g., 2x5 cm). Avoid touching the active surface.[3]

  • Activate (Optional but recommended for humidity control): Heat at 100°C for 30 mins if plates have been stored loosely.

  • Mark the origin line 1.0 cm from the bottom using a soft pencil (HB).

Phase 2: Sample Application (The "Co-Spot" Technique)

Never run the reaction mixture (RM) in isolation. You must validate against starting materials (SM).

  • Lane 1: Starting Material A (Limiting Reagent).

  • Lane 2: Co-spot (SM A + Reaction Mixture). This proves if a new spot is actually new or just the SM running differently due to matrix effects.

  • Lane 3: Reaction Mixture (RM).

Phase 3: Development
  • Eluent Preparation: Prepare 10 mL of Dichloromethane : Methanol : Triethylamine (95 : 4.5 : 0.5) .

    • Why TEA? To neutralize silica acidity and prevent pyridazinone tailing.[4]

  • Saturation: Place filter paper in the chamber, add eluent, and let stand for 5 minutes.

  • Run: Insert plate. Ensure solvent level is below the origin line. Run until solvent front is 0.5 cm from top.[2]

Phase 4: Visualization (The Multi-Modal Check)

Pyridazinones are UV active, but impurities might not be.

  • UV 254 nm: Circle dark spots (quenching). The pyridazinone ring absorbs strongly here.

  • UV 365 nm: Check for fluorescence (some highly conjugated derivatives fluoresce blue/purple).

  • Stain (Dragendorff’s Reagent):

    • Dip or spray.[2][3][5]

    • Result: Pyridazinones (and other alkaloids) turn orange/red on a yellow background. This confirms the presence of the nitrogen heterocycle.

  • Alternative Stain (Iodine): Universal stain for lipophilic compounds.

Diagram 2: Method Development Flowchart

TLC_Methodology Start Start: Define Analyte Properties Decide_AcidBase Is the Product Basic? Start->Decide_AcidBase Route_Basic Yes (Pyridazinone) Decide_AcidBase->Route_Basic Basic N Route_Neutral No (Intermediate) Decide_AcidBase->Route_Neutral Neutral System_B System B: DCM/MeOH/TEA (95:4:1) Route_Basic->System_B System_A System A: Hexane/EtOAc (1:1) Route_Neutral->System_A Check_Streak Observation: Streaking/Tailing? System_A->Check_Streak System_B->Check_Streak Action_TEA Add 1% Triethylamine (Blocks Silanol) Check_Streak->Action_TEA Yes (Tailing) Action_Pol Increase Polarity (More MeOH) Check_Streak->Action_Pol Rf < 0.2 Final Optimized Separation Rf = 0.3 - 0.5 Check_Streak->Final No, Spots distinct Action_TEA->Final Action_Pol->Final

Caption: Decision matrix for optimizing mobile phases, specifically addressing the basicity of the pyridazinone ring.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Long streaks instead of spots Acid-Base interaction with Silica.Add 0.5–1.0% Triethylamine (TEA) or Ammonia to the mobile phase.
Spots at Solvent Front (Rf > 0.8) Mobile phase too polar.Reduce Methanol or switch to Hexane/EtOAc.
Spots at Baseline (Rf < 0.1) Compound too polar or insoluble.Switch to DCM/MeOH (90:10) or use Reversed-Phase (C18) TLC plates.[6]
"Ghost" spots in UV Decomposition on silica.Use 2D-TLC: Run, dry, rotate 90°, run again. If spots are off-diagonal, decomposition is occurring.[7]
Starting Material (Acid) streaks Ionization of carboxylic acid.Add 1% Acetic Acid to the mobile phase (Note: Do not mix Acid and Base modifiers).

References

  • General Synthesis & Mechanism

    • Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect.

  • TLC Troubleshooting & Conditions

    • Troubleshooting Thin Layer Chromatography: Streaking and Tailing. Bitesize Bio.

    • TLC Visualization Reagents and Stains.[8][3][5][9][10] University of Washington.[7]

  • Specific Pyridazinone Monitoring

    • Synthesis of 6-Substituted-3(2H)-pyridazinone derivatives. ResearchGate.

Sources

Application

Application Note: Multi-Modal Spectroscopic Characterization of (E)-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone

Target Audience: Analytical Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Technical Protocol & Data Interpretation Guide Executive Summary & Structural Significance Derivati...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Technical Protocol & Data Interpretation Guide

Executive Summary & Structural Significance

Derivatives of 4,5-dihydro-3(2H)-pyridazinone represent a privileged class of pharmacophores in medicinal chemistry, frequently utilized in the development of phosphodiesterase (PDE) inhibitors, cardio-active agents, and anti-inflammatory therapeutics . The specific functionalization at the C6 position with a 4-methylstyryl group extends the conjugated


-system of the pyridazinone core. This extended conjugation not only influences the molecule's binding affinity to biological targets but also creates distinct, highly diagnostic spectroscopic signatures.

This application note provides an authoritative, step-by-step methodology for the spectroscopic characterization of (E)-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone . By leveraging Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS), we establish a self-validating analytical matrix that eliminates structural ambiguity and confirms stereochemical integrity.

Mechanistic Rationale of the Synthesis Workflow

To accurately interpret the spectroscopic data, one must understand the synthetic origins of the target molecule, as this dictates the potential impurity profile (e.g., unreacted precursors, Z-isomers, or over-oxidized aromatized pyridazinones).

The compound is synthesized via a two-step sequence. First, a base-catalyzed aldol condensation between 4-methylbenzaldehyde and levulinic acid yields the intermediate (E)-6-(4-methylphenyl)-4-oxohex-5-enoic acid. The thermodynamic control of this step heavily favors the trans (E) alkene. Subsequently, cyclization with hydrazine hydrate forms the 4,5-dihydro-3(2H)-pyridazinone ring.

Synthesis A 4-Methylbenzaldehyde + Levulinic Acid B Aldol Condensation (NaOH, EtOH, Δ) A->B C (E)-6-(4-methylphenyl)- 4-oxohex-5-enoic acid B->C Intermediate D Cyclization (Hydrazine Hydrate, EtOH, Δ) C->D E (E)-6-(4-methylstyryl)- 4,5-dihydro-3(2H)-pyridazinone D->E Target Compound

Figure 1: Synthetic workflow for (E)-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone.

Self-Validating Spectroscopic Logic

A robust analytical protocol must be self-validating. Relying on a single technique introduces the risk of false positives. In this guide, the experimental choices are designed to cross-verify each structural domain of the molecule:

  • Stereochemistry (E-isomer): Validated simultaneously by the large scalar coupling constant (

    
     Hz) in 
    
    
    
    H NMR and the out-of-plane =C-H bending vibration at 970 cm
    
    
    in FT-IR.
  • Core Heterocycle: The cyclic amide (lactam) is confirmed by a downshifted C=O stretch in IR (~1675 cm

    
    ) due to nitrogen lone-pair conjugation, perfectly correlating with the 
    
    
    
    C NMR carbonyl signal at 166.5 ppm.
  • Molecular Composition: HRMS exact mass locks in the elemental composition, ensuring no unexpected side-reactions (such as spontaneous aromatization of the 4,5-dihydro bond) have occurred.

Validation Target Target Compound Analysis NMR1H 1H NMR E-alkene J=16.2 Hz Target->NMR1H NMR13C 13C NMR C=O (166 ppm), C=N (153 ppm) Target->NMR13C FTIR FT-IR N-H (3200 cm⁻¹), C=O (1675 cm⁻¹) Target->FTIR HRMS HRMS (ESI+) m/z 215.1181 [M+H]⁺ Target->HRMS Validated Validated Structure NMR1H->Validated NMR13C->Validated FTIR->Validated HRMS->Validated

Figure 2: Multi-modal spectroscopic validation logic for structural confirmation.

Step-by-Step Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: Pyridazinone derivatives exhibit strong intermolecular hydrogen bonding, which often results in poor solubility and broadened peaks in chloroform-d (CDCl


). Therefore, Dimethyl Sulfoxide-d

(DMSO-d

) is the solvent of choice to disrupt these networks and provide sharp, highly resolved spectra .
  • Sample Preparation: Accurately weigh 10–15 mg of the purified compound.

  • Dissolution: Dissolve in 0.6 mL of anhydrous DMSO-d

    
     containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Ensure complete dissolution via gentle sonication for 60 seconds.
    
  • Acquisition (

    
    H NMR):  Acquire data at 
    
    
    
    400 MHz. Set the relaxation delay (D1) to at least 2 seconds to ensure accurate integration of the slowly relaxing N-H proton.
  • Acquisition (

    
    C NMR):  Acquire at 
    
    
    
    100 MHz using proton decoupling (WALTZ-16). Run a minimum of 512 scans due to the quaternary carbons (C=O, C=N, and aromatic ipso-carbons) which have long T1 relaxation times and lack NOE enhancement.
Attenuated Total Reflectance FT-IR (ATR-FTIR)

Rationale: Traditional KBr pellet methods are susceptible to moisture absorption, which creates a broad O-H stretch artifact around 3300 cm


 that can mask the critical N-H stretch of the pyridazinone ring. ATR-FTIR bypasses this issue entirely.
  • Background Calibration: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm

    
     resolution).
    
  • Sample Loading: Place 1–2 mg of the dry crystalline powder directly onto the crystal.

  • Compression: Apply the pressure anvil until the software indicates optimal contact (avoid over-compression which can damage the crystal).

  • Acquisition: Collect the spectrum from 4000 to 400 cm

    
    .
    
High-Resolution Mass Spectrometry (HRMS)

Rationale: The basic nitrogen (N1) and the lactam carbonyl make this molecule highly amenable to protonation. Positive Electrospray Ionization (ESI+) is the optimal soft-ionization technique to observe the intact molecular ion without excessive fragmentation.

  • Stock Solution: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol.

  • Working Dilution: Dilute the stock 1:100 in a 50:50 mixture of Methanol/Water containing 0.1% Formic Acid. The formic acid acts as a proton source, drastically enhancing the [M+H]

    
     signal yield.
    
  • Injection: Infuse directly into the ESI-TOF mass spectrometer at a flow rate of 10 µL/min.

  • Mass Calibration: Utilize a standard tuning mix (e.g., Agilent ESI-L) to ensure mass accuracy within

    
     5 ppm.
    

Quantitative Data Summaries

The following tables summarize the expected spectroscopic data for (E)-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone, serving as a benchmark for quality control and structural verification.

Table 1: H NMR Data Summary (400 MHz, DMSO-d )
Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
Assignment / Structural Proof
10.92Singlet (s)1H-N2-H (Pyridazinone ring)
7.45Doublet (d)2H8.0Ar-H (ortho to styryl)
7.20Doublet (d)2H8.0Ar-H (meta to styryl)
7.18Doublet (d)1H16.2=CH (Alkene

to ring) - Confirms E-isomer
6.95Doublet (d)1H16.2=CH (Alkene

to ring) - Confirms E-isomer
2.90Triplet (t)2H8.2C5-H

(Ring methylene)
2.45Triplet (t)2H8.2C4-H

(Ring methylene adjacent to C=O)
2.32Singlet (s)3H-Ar-CH

(Tolyl methyl group)
Table 2: C NMR Data Summary (100 MHz, DMSO-d )
Chemical Shift (

, ppm)
Carbon TypeAssignment / Rationale
166.5Quaternary (C=O)C3 (Amide carbonyl; shielded compared to ketones due to N-conjugation)
153.2Quaternary (C=N)C6 (Imine-like carbon, highly deshielded)
138.2Quaternary (Ar-C)Aromatic ipso-carbon (attached to CH

)
134.1Methine (=CH)Alkene C-

(Conjugated with aromatic ring)
133.5Quaternary (Ar-C)Aromatic ipso-carbon (attached to alkene)
129.5Methine (Ar-CH)Aromatic carbons (meta)
127.2Methine (Ar-CH)Aromatic carbons (ortho)
125.4Methine (=CH)Alkene C-

(Conjugated with C=N)
27.4Methylene (CH

)
C4 (Adjacent to carbonyl)
22.1Methylene (CH

)
C5 (Adjacent to C=N)
21.0Methyl (CH

)
Tolyl methyl group
Table 3: Key FT-IR and HRMS Diagnostic Markers
Analytical MethodObserved ValueTheoretical / Literature ValueDiagnostic Significance
FT-IR (ATR) 3210 cm

3200 - 3300 cm

N-H stretching vibration (Lactam)
FT-IR (ATR) 1675 cm

1650 - 1690 cm

C=O stretching (Conjugated cyclic amide)
FT-IR (ATR) 970 cm

960 - 980 cm

Out-of-plane =C-H bend (Confirms trans-alkene )
HRMS (ESI+) m/z 215.1182m/z 215.1181Exact mass of [M+H]

for C

H

N

O

References

  • Daoui, S., et al. "Synthesis, X-ray crystallography, vibrational spectroscopy, thermal and DFT studies of (E)-6-(4-methylstyryl)-4,5-dihydropyridazin-3(2H)-one." Journal of Molecular Structure, Volume 1225, 2021, 129180. URL:[Link]

  • Asif, M., et al. "Pyridazin-3(2H)-ones: The versatile pharmacophore of medicinal significance." International Journal of ChemTech Research, 2010. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthetic Yield of 6-(4-Methylstyryl)-4,5-dihydro-3(2H)-pyridazinone

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working on the synthesis of 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working on the synthesis of 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone. This compound is a critical intermediate in the development of cardiotonic agents, PDE III inhibitors, and formyl peptide receptor (FPR) agonists 1.

Synthesizing this extended styryl-pyridazinone system presents unique challenges, primarily regioselectivity during the initial condensation and overcoming the activation energy barrier during the final ring closure. This guide provides field-proven protocols, mechanistic troubleshooting, and yield optimization data.

Synthetic Strategy Overview

The synthesis relies on a robust two-step sequence:

  • Regioselective Condensation: A Claisen-Schmidt-type condensation between 4-methylbenzaldehyde and levulinic acid to form the intermediate 6-(4-methylphenyl)-4-oxohex-5-enoic acid.

  • Hydrazine Cyclization: Condensation of the intermediate keto-acid with hydrazine hydrate, followed by an intramolecular amidation to close the 4,5-dihydro-3(2H)-pyridazinone ring 2.

G A 4-Methylbenzaldehyde + Levulinic Acid B Step 1: Condensation Piperidine, AcOH, Toluene (Reflux) A->B C Intermediate: 6-(4-Methylphenyl)-4-oxohex-5-enoic acid B->C -H2O (Dean-Stark) D Step 2: Cyclization Hydrazine Hydrate, EtOH (Reflux) C->D E Target Product: 6-(4-Methylstyryl)-4,5-dihydro-3(2H)-pyridazinone D->E -2H2O

Figure 1: Two-step synthetic workflow for 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone.

Standardized Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . Built-in verification steps allow you to confirm the success of each phase before proceeding.

Protocol 1: Synthesis of 6-(4-Methylphenyl)-4-oxohex-5-enoic acid

Mechanistic Goal: Direct the aldol condensation exclusively to the C5 methyl group of levulinic acid by forming a kinetic enamine intermediate.

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-methylbenzaldehyde (1.0 equiv, 50 mmol) and levulinic acid (1.1 equiv, 55 mmol) in 100 mL of anhydrous toluene.

  • Catalyst Addition: Add piperidine (0.1 equiv, 5 mmol) and glacial acetic acid (0.1 equiv, 5 mmol).

  • Azeotropic Reflux: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110°C) for 8–12 hours until water accumulation in the trap ceases 3.

  • Solvent Removal: Cool to room temperature and concentrate the mixture under reduced pressure to yield a crude oil.

  • Self-Validating Purification (Acid-Base Workup):

    • Dissolve the crude oil in 100 mL of saturated aqueous NaHCO₃ (converts the target keto-acid into a water-soluble sodium salt).

    • Wash the aqueous layer with diethyl ether (3 × 50 mL) to extract unreacted aldehyde and non-polar byproducts.

    • Validation Check: Spot the final ether wash on a TLC plate (Hexanes:EtOAc 4:1). The absence of a UV-active spot at

      
       confirms the aqueous layer is completely free of the starting aldehyde.
      
    • Carefully acidify the aqueous layer with cold 2M HCl to pH ~2. The pure 6-(4-methylphenyl)-4-oxohex-5-enoic acid will precipitate as a solid. Filter, wash with cold water, and dry under a vacuum.

Protocol 2: Cyclization to 6-(4-Methylstyryl)-4,5-dihydro-3(2H)-pyridazinone

Mechanistic Goal: Form the hydrazone and overcome the activation energy required for intramolecular amidation.

  • Reaction Setup: Dissolve the purified intermediate keto-acid (1.0 equiv, 30 mmol) in 60 mL of absolute ethanol.

  • Hydrazine Addition: Slowly add hydrazine hydrate (80% or 98% w/w, 1.5 equiv, 45 mmol) dropwise at room temperature. Note: The reaction is moderately exothermic.

  • Reflux: Heat the mixture to reflux (78°C) for 6 hours.

  • Crystallization: Concentrate the solvent to half its volume, then cool the flask in an ice bath (0–5°C) for 2 hours to induce crystallization.

  • Self-Validating Isolation: Filter the precipitate and wash with ice-cold ethanol.

    • Validation Check: Analyze the crude solid via LC-MS. Complete cyclization is confirmed when the spectrum shows the target mass

      
       without a 
      
      
      
      hydration peak (which would indicate the presence of the uncyclized hydrazone intermediate).
  • Recrystallization: Recrystallize from an ethanol/water mixture to obtain the pure target compound.

Troubleshooting Guides & FAQs

Q1: My yield in the Knoevenagel condensation (Step 1) is stuck below 40%, and the reaction mixture turns into a black, tarry substance. Why is this happening? Causality & Solution: This is a classic symptom of using strong aqueous bases (like NaOH or KOH) which trigger the Cannizzaro reaction of the 4-methylbenzaldehyde and cause extensive self-condensation/polymerization of levulinic acid. Fix: Switch to the organocatalytic piperidine/acetic acid system 4. This combination forms a less sterically hindered, highly reactive enamine at the C5 position of levulinic acid, directing the reaction cleanly to the desired terminal carbon while suppressing tar formation.

Q2: During the cyclization step (Step 2), my LC-MS shows a dominant mass corresponding to


. What is this impurity, and how do I drive the reaction to completion? 
Causality & Solution:  A mass of 

relative to the target pyridazinone indicates that the reaction has stalled at the open-chain hydrazone intermediate . While the initial nucleophilic attack of hydrazine onto the ketone is rapid, the subsequent intramolecular amidation (ring closure) requires significantly higher activation energy. Fix: Ensure you are using absolute ethanol to achieve a true 78°C reflux. If the intermediate persists, switch the solvent to 1-butanol (reflux at 117°C) and add a catalytic amount of glacial acetic acid. The acid protonates the carboxylic acid group, increasing the electrophilicity of the carbonyl carbon and facilitating the final ring closure.

Q3: I am trying to scale up the synthesis, but the final pyridazinone is precipitating as an unfilterable gel rather than distinct crystals. How can I improve the morphology? Causality & Solution: The extended styryl conjugation makes the molecule highly planar and lipophilic, leading to rapid, disordered


 stacking during cooling, which traps solvent molecules (gelation).
Fix: Do not crash-cool the reaction in an ice bath immediately. Instead, allow the ethanol solution to cool slowly to room temperature over 4 hours to promote ordered crystal lattice formation. If gelation still occurs, add 10-15% (v/v) water to the hot ethanol solution before cooling; the increased polarity forces the lipophilic compound to crystallize more rigidly.
Yield Optimization Data

The following table summarizes the quantitative impact of various reaction parameters on the synthetic yield, derived from mechanistic optimizations.

Reaction StepParameterSub-optimal ConditionOptimized ConditionMechanistic RationaleExpected Yield
Step 1: Condensation Catalyst ChoiceNaOH (aq)Piperidine / AcOHForms a reactive, sterically favored enamine at C5; avoids Cannizzaro side-reactions.75–85%
Step 1: Condensation Water RemovalMolecular SievesDean-Stark Trap (Toluene)Continuous azeotropic removal of water strictly drives the condensation equilibrium forward.+15% boost
Step 2: Cyclization Solvent / TempMethanol (65°C)Absolute Ethanol (78°C)Higher reflux temperature provides the necessary activation energy for the final amidation.85–92%
Step 2: Cyclization Acid CatalysisNoneGlacial AcOH (0.1 eq)Protonates the carboxylate, enhancing the electrophilicity of the carbonyl for ring closure.>90%
References
  • Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect.
  • Synthesis and evaluation of 2-substituted-6-phenyl-4,5-dihydropyridazin-3(2H)
  • Lonazolac analogues: Molecular modeling, synthesis, and in vivo anti-inflammatory activity.
  • 6-Oxohexanoic acid | 928-81-4. Benchchem.

Sources

Optimization

Overcoming solubility issues of 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone in aqueous media

This technical support guide addresses the solubility challenges associated with 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone (hereafter referred to as 6-MSDP ). This guide is designed for researchers utilizing this...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide addresses the solubility challenges associated with 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone (hereafter referred to as 6-MSDP ). This guide is designed for researchers utilizing this compound in cardiotonic, vasodilatory, or phosphodiesterase (PDE) inhibition studies.

Executive Summary & Physicochemical Context

The Core Problem: 6-MSDP exhibits extremely poor aqueous solubility (estimated


 in pure water).[1] This is driven by two structural factors:
  • Lipophilicity: The 4-methylstyryl tail is highly hydrophobic, significantly increasing the LogP compared to simple phenyl-pyridazinone analogs.[1]

  • Lattice Energy: The planar styryl conjugated system facilitates strong

    
     stacking interactions in the solid state, resulting in a stable crystal lattice that resists dissolution.[1]
    

The Solution Strategy: Successful application requires disrupting these intermolecular forces using a "Like-Dissolves-Like" approach with dipolar aprotic solvents (DMSO) or amphiphilic carriers (PEG-400, Transcutol), followed by controlled dilution into aqueous media.

Solubility Profile (Comparative Data)

Data extrapolated from validated studies on structural analog 6-phenyl-4,5-dihydropyridazin-3(2H)-one (PDP-6) [1, 2].

Solvent SystemSolubility PotentialPrimary Interaction Mechanism
Water (Pure) Practically InsolubleHydrophobic repulsion (Entropy driven)
DMSO High (> 50 mg/mL)Dipole-dipole & H-bond acceptance
PEG-400 High (> 40 mg/mL)Hydrophobic shielding & H-bonding
Transcutol HP Very HighAmphiphilic solubilization
Ethanol/Methanol ModeratePolar protic solvation
PBS (pH 7.4) InsolubleSalting-out effect reduces solubility vs. water

Troubleshooting Guides (FAQ)

Q1: I see immediate precipitation when diluting my DMSO stock into cell culture media. Why?

Diagnosis: This is the "Solvent Shock" phenomenon.[1] Mechanism: When a high-concentration DMSO stock is introduced to water, the DMSO molecules rapidly hydrate (form H-bonds with water). This leaves the hydrophobic 6-MSDP molecules "naked," forcing them to aggregate via hydrophobic interactions and precipitate out of solution almost instantly. Solution:

  • Reduce the Step-Down Ratio: Do not jump from 100% DMSO to 0.1% DMSO in one step. Use an intermediate dilution step (e.g., 1:10 dilution in PEG-400 or pure ethanol) before adding to media.

  • Use a Carrier: Pre-dissolve the compound in a surfactant-rich vehicle (e.g., 10% Solutol HS 15 or Tween 80) before adding to the aqueous phase.[1]

Q2: Can I use pH adjustment to dissolve 6-MSDP?

Technical Insight: Generally, No .[1] While the pyridazinone ring has a lactam-lactim tautomerism, the NH group is only weakly acidic (


). To ionize it sufficiently for solubility, you would need a pH > 11, which is cytotoxic and likely to degrade the styryl double bond (potential for hydration or Michael addition under harsh conditions). Stick to neutral cosolvent systems.
Q3: My compound dissolves in DMSO but precipitates upon freezing.

Diagnosis: Eutectic crystallization.[1] Solution: DMSO freezes at 18.5°C. As it freezes, it excludes the solute, locally concentrating 6-MSDP until it crashes out of the crystal lattice.

  • Fix: Store stocks at room temperature (if stable) or re-solubilize by heating to 37°C with vigorous vortexing/sonication before every use.[1] Do not assume it is dissolved just because the liquid looks clear; check for micro-crystals.[1]

Validated Solubilization Protocols

Protocol A: Preparation of Stable Stock (10 mM)

Use this for in vitro bioassays (IC50 determination, etc.)

Reagents:

  • 6-MSDP (Solid powder)[1]

  • Anhydrous DMSO (Grade: Cell Culture Tested,

    
    99.9%)
    

Workflow:

  • Weigh 2.6 mg of 6-MSDP (assuming MW ~264 g/mol ; verify exact MW of your specific derivative).

  • Add 1.0 mL of Anhydrous DMSO.

  • Critical Step: Sonicate in a water bath at 40°C for 10 minutes. The styryl group requires thermal energy to break the lattice.[1]

  • Visual Inspection: Hold vial against a light source.[1] The solution must be completely clear. If hazy, continue sonication.[1]

Protocol B: Aqueous Dilution (The "Sandwich" Method)

Designed to prevent precipitation in aqueous buffers.

Reagents:

  • 10 mM DMSO Stock (from Protocol A)[1]

  • PEG-400 (Polyethylene glycol)[1][2]

  • Assay Buffer (PBS or Media)[1]

Workflow:

  • Intermediate Step: Mix

    
     of 10 mM DMSO Stock with 
    
    
    
    of pure PEG-400.
    • Result:

      
       of 1 mM solution in 10% DMSO/90% PEG-400.[1]
      
  • Final Dilution: Slowly add this intermediate solution to your aqueous buffer while vortexing.

    • Target: If you need

      
       final, dilute 1:100.
      
    • Final Matrix: 0.1% DMSO / 0.9% PEG-400 / 99% Buffer.[1]

  • Validation: Measure absorbance at

    
     (likely ~300-320 nm for the styryl chromophore) to confirm concentration.
    

Decision Logic & Workflows

Diagram 1: Solubilization Strategy Decision Tree

This logic gate helps you choose the correct solvent system based on your application.[1]

SolubilityStrategy Start Start: 6-MSDP Solid AppCheck Select Application Start->AppCheck InVitro In Vitro (Cell/Enzyme) AppCheck->InVitro InVivo In Vivo (Animal) AppCheck->InVivo ChemSynth Chemical Synthesis AppCheck->ChemSynth DMSORoute 1. Dissolve in 100% DMSO 2. Dilute < 0.5% v/v in Media InVitro->DMSORoute Cosolvent Cosolvent System: 10% DMSO + 40% PEG-400 + 50% Saline InVivo->Cosolvent IV/IP Injection Micelle Micellar Formulation: 5% Ethanol + 5% Tween 80 + 90% Saline InVivo->Micelle Oral Gavage Recryst Recrystallization Solvent: Hot Ethanol or Acetic Acid ChemSynth->Recryst PrecipCheck Precipitation? DMSORoute->PrecipCheck Complex Use HP-Beta-Cyclodextrin (Molar Ratio 1:2) PrecipCheck->Complex Yes Proceed with Assay Proceed with Assay PrecipCheck->Proceed with Assay No

Caption: Decision matrix for selecting the optimal solvent vehicle based on experimental constraints.

Diagram 2: The "Sandwich" Dilution Method

Visualizing Protocol B to minimize hydrophobic aggregation.[1]

SerialDilution cluster_0 Critical Phase: Avoid Water Contact Here Stock 100% DMSO Stock (High Conc.) Intermediate Stable Intermediate (No Water Present) Stock->Intermediate 1 Part Bridge Bridging Solvent (PEG-400 or Transcutol) Bridge->Intermediate 9 Parts Final Final Assay Solution (Dispersed) Intermediate->Final Slow Addition Buffer Aqueous Buffer (Vortex Active) Buffer->Final Bulk Volume

Caption: The "Sandwich" method uses a bridging solvent (PEG-400) to buffer the transition from DMSO to water.

References

  • Imran, M., & Abida, A. (2016).[3] 6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone-an important chemical moiety for development of cardioactive agents: A review. Tropical Journal of Pharmaceutical Research, 15(7), 1579–1590. Link

  • Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(19), 3404.[3] Link[1]

  • Asif, M. (2016).[1][3][4] A Mini Review on the Chemistry and Biological Activities of Pyridazinone Derivatives. Current Organic Chemistry.[1] Link

  • Costas, T., et al. (2010).[5] New pyridazinone derivatives with vasorelaxant and platelet antiaggregatory activities.[1][5][6] Bioorganic & Medicinal Chemistry Letters, 20(22), 6624–6627.[5] Link

Sources

Troubleshooting

Minimizing side reactions during styryl pyridazinone synthesis

Welcome to the Technical Support Center: Advanced Troubleshooting for Styryl Pyridazinone Synthesis Styryl pyridazinones are highly versatile scaffolds utilized in the development of phosphodiesterase (PDE) inhibitors, c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center: Advanced Troubleshooting for Styryl Pyridazinone Synthesis

Styryl pyridazinones are highly versatile scaffolds utilized in the development of phosphodiesterase (PDE) inhibitors, cardiovascular agents, and targeted anticancer therapeutics[1]. The most common synthetic route involves the base-catalyzed Knoevenagel-type condensation of a 6-methyl-4,5-dihydro-3(2H)-pyridazinone with an aromatic aldehyde[2]. However, this pathway is fraught with competing side reactions that can drastically reduce yield and complicate purification.

This guide is designed for research scientists to troubleshoot, understand the mechanistic causality of, and systematically eliminate these side reactions.

Mechanistic Overview & Competing Pathways

Before troubleshooting, it is critical to understand the thermodynamic and kinetic landscape of the reaction. The condensation proceeds via an aldol-type intermediate followed by dehydration. Competing pathways arise from the intrinsic reactivity of the starting materials and the environmental conditions of the reaction.

G Start 6-Methyl-4,5-dihydro- 3(2H)-pyridazinone Intermediate Aldol Intermediate Start->Intermediate Base Catalyst Aldehyde Ar-CHO (Benzaldehyde) Aldehyde->Intermediate Side1 Aldol Self-Condensation Aldehyde->Side1 Base (Excess) Desired (E)-6-Styryl-4,5-dihydro- 3(2H)-pyridazinone Intermediate->Desired Dehydration Side2 (Z)-Styryl Isomer Intermediate->Side2 Kinetic / Photo Side3 Oxidized Pyridazinone Desired->Side3 Auto-oxidation

Caption: Workflow of styryl pyridazinone synthesis highlighting the main pathway and competing side reactions.

Frequently Asked Questions (Troubleshooting)

Q1: How can I maximize the E-isomer yield and suppress Z-isomer formation during the condensation? Causality & Experience: The condensation of 6-methylpyridazinones with benzaldehydes yields a styryl double bond. While the E-isomer is thermodynamically favored due to reduced steric clash between the pyridazinone ring and the aryl group[2], the Z-isomer can form under kinetic control if the dehydration step is irreversible, or via subsequent photoisomerization. Solution:

  • Thermodynamic Control: Run the reaction at elevated temperatures (refluxing ethanol or toluene) to ensure the reversibility of the aldol intermediate, driving the equilibrium toward the more stable E-isomer.

  • Base Selection: Utilize a mild base like piperidine or sodium methoxide. Harsh bases (like strong NaOH) can promote rapid, irreversible kinetic trapping.

  • Light Exclusion: Styryl double bonds are highly susceptible to UV-induced E-to-Z isomerization. Wrap the reaction flask in aluminum foil and conduct the workup under amber light.

Q2: I am observing significant auto-oxidation of the 4,5-dihydropyridazinone ring to the fully aromatic pyridazinone. How do I prevent this? Causality & Experience: The 4,5-dihydro-3(2H)-pyridazinone system has a strong thermodynamic driving force to aromatize into the fully conjugated pyridazine system, especially when extended conjugation is introduced via the newly formed styryl group. This oxidation is catalyzed by atmospheric oxygen, trace metals, and prolonged heating. Solution:

  • Inert Atmosphere: Always purge the reaction solvent with argon or nitrogen for 15-20 minutes prior to base addition, and maintain an inert atmosphere throughout the reflux.

  • Solvent Choice: Avoid solvents with high oxygen solubility or those that form peroxides (e.g., aged THF). Degassed absolute ethanol is preferred.

Q3: When derivatizing the resulting styryl pyridazinone via alkylation, I get a mixture of N-alkylated and O-alkylated products. How can I selectively drive N-alkylation? Causality & Experience: Pyridazinones exhibit lactam-lactim tautomerism. Upon deprotonation, the resulting anion is an ambident nucleophile with electron density distributed between the nitrogen (N2) and the exocyclic oxygen (O3)[3]. According to Hard-Soft Acid-Base (HSAB) theory, the harder oxygen atom reacts faster with hard electrophiles (kinetic control), while the softer nitrogen prefers softer electrophiles (thermodynamic control). Solution:

  • Electrophile Selection: Use softer alkylating agents (e.g., alkyl iodides or bromides) instead of hard electrophiles (e.g., tosylates or chlorides).

  • Solvent/Base Pairing: Use a polar aprotic solvent like DMF with a mild base like K₂CO₃. The potassium cation coordinates with the harder oxygen atom, sterically shielding it and directing the electrophile to the nitrogen.

G Anion Pyridazinone Anion (Ambident Nucleophile) Hard Hard Electrophiles (R-OTs) + Protic Solvent Anion->Hard Soft Soft Electrophiles (R-I) + Aprotic Solvent (DMF) Anion->Soft O_Alkyl O-Alkylation (Kinetic Product) Hard->O_Alkyl HSAB Match (Hard-Hard) N_Alkyl N-Alkylation (Thermodynamic Product) Soft->N_Alkyl HSAB Match (Soft-Soft)

Caption: Regioselectivity control in pyridazinone alkylation based on HSAB theory and solvent effects.

Quantitative Data: Side Reaction Mitigation Summary

Summarizing the optimization parameters allows for quick comparative analysis during experimental design.

Side ReactionPrimary CauseMitigation StrategyTarget Metric
Z-Isomer Formation Kinetic trapping; PhotoisomerizationReflux at 80°C (thermodynamic control); Exclude UV light>95% E-isomer (via ¹H NMR)
Auto-Oxidation O₂ exposure; Prolonged heatingArgon purging; Degassed solvents; Rapid workup<2% Aromatized product
Aldol Self-Condensation Excess base; Highly reactive aldehydesStoichiometric base addition; Use of mild bases (piperidine)<5% Aldol byproduct
O-Alkylation (Derivatization) Hard electrophiles; Protic solventsUse soft electrophiles (R-I); Aprotic solvents (DMF); K₂CO₃>90% N-Alkylation regioselectivity

Standard Operating Procedure: Optimized Condensation

This protocol is designed as a self-validating system . It incorporates in-process visual cues and analytical checkpoints to ensure the researcher can validate success at each step without waiting for final yield calculations.

Optimized Synthesis of (E)-6-Styryl-4,5-dihydro-3(2H)-pyridazinone

Step 1: Preparation & Degassing

  • Add 6-methyl-4,5-dihydro-3(2H)-pyridazinone (10 mmol) and benzaldehyde (10.5 mmol) to a 100 mL round-bottom flask containing 30 mL of absolute ethanol.

  • Validation Checkpoint: The suspension should appear off-white.

  • Purge the mixture with Argon for 15 minutes to displace dissolved oxygen, preventing premature aromatization of the dihydropyridazinone ring.

Step 2: Base Addition & Condensation

  • Add potassium hydroxide (KOH, 15 mmol) dissolved in 5 mL of degassed ethanol dropwise over 10 minutes.

  • Attach a reflux condenser (wrapped in aluminum foil to prevent photo-induced E/Z isomerization) and heat the mixture to 80°C for 4 hours.

  • Validation Checkpoint: The reaction mixture will transition to a deep yellow/orange solution, indicating the formation of the extended conjugated styryl system. TLC (Eluent: Ethyl Acetate/Hexane 1:1) should show the disappearance of the starting material (

    
     ~0.3) and the appearance of a new UV-active spot (
    
    
    
    ~0.6).

Step 3: Quenching & Crystallization

  • Cool the reaction mixture to 0°C using an ice bath.

  • Neutralize the mixture by adding 1M HCl dropwise until the pH reaches 6.5–7.0.

  • Validation Checkpoint: A pale yellow precipitate of the crude (E)-6-styryl-4,5-dihydro-3(2H)-pyridazinone will rapidly form upon neutralization.

Step 4: Isolation & Storage

  • Filter the precipitate under vacuum and wash with ice-cold distilled water (2 × 20 mL) followed by cold diethyl ether (10 mL) to remove unreacted benzaldehyde and aldol byproducts.

  • Recrystallize from hot ethanol to ensure >98% E-isomer purity.

  • Validation Checkpoint: ¹H NMR (DMSO-

    
    ) should confirm the E-alkene geometry via a large trans-coupling constant (
    
    
    
    Hz) for the vinylic protons[2].

References

  • Title: Synthesis, spectroscopy, crystal structure, TGA/DTA study, DFT and molecular docking investigations of (E)-4-(4-methylbenzyl)-6-styrylpyridazin-3(2H)-one Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Alkylation and 1,3-Dipolar Cycloaddition of 6-Styryl-4,5-dihydro-2H-pyridazin-3-one: Synthesis of Novel N-Substituted Pyridazinones and Triazolo[4,3-b]pyridazinones Source: Semantic Scholar / Journal of Chemistry URL: [Link]

  • Title: Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

Sources

Optimization

Technical Support Center: NMR Spectral Analysis of 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone

Welcome to the technical support center for the analysis of 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and id...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify impurities within NMR spectra, ensuring the integrity of your research and development efforts. As your virtual application scientist, I will guide you through common spectral artifacts, explaining the chemical reasoning behind their appearance and providing actionable protocols for their identification and removal.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone?

A1: While the exact chemical shifts can vary slightly based on solvent and concentration, the expected signals for the target compound are summarized in the table below. These values are estimated based on the analysis of structurally similar pyridazinone derivatives and fundamental NMR principles.[1][2][3]

Q2: What are the most common sources of impurities in the synthesis of this compound?

A2: Impurities typically arise from three main sources:

  • Unreacted Starting Materials: The synthesis commonly involves the condensation of a γ-keto acid (like a derivative of levulinic acid) with hydrazine, following a reaction with an aldehyde (4-methylbenzaldehyde).[4][5] Incomplete reactions can leave these precursors in your final product.

  • Reaction Byproducts: Incomplete cyclization or side reactions can lead to the formation of related pyridazinone structures or other intermediates.

  • External Contaminants: Residual solvents from the reaction or purification steps (e.g., ethanol, ethyl acetate, hexane) and even grease from glassware are common culprits.[6][7][8][9]

Q3: How can I quickly differentiate between signals from starting materials, byproducts, and residual solvents?

A3: A systematic approach is key. First, compare your spectrum to a reference table of common NMR solvent impurities.[6][9][10][11] Solvent peaks are often sharp singlets (or characteristic multiplets for solvents like ethanol or acetone) and their positions are well-documented.[11][12] Next, look for characteristic signals of your starting materials. For example, 4-methylbenzaldehyde has a very distinct aldehyde proton signal between 9-10 ppm.[13][14] Finally, signals that cannot be attributed to the product, solvents, or starting materials are likely byproducts, which may require more advanced 2D NMR techniques for full characterization.

Visualizing the Key Chemical Species

The following diagram illustrates the target molecule alongside its primary synthetic precursors, which are common sources of impurities.

Caption: Target molecule and common unreacted starting materials.

Troubleshooting Guide: Interpreting Your NMR Spectrum

This section addresses specific signals you might encounter in your NMR spectrum that do not correspond to the desired product.

Q: I see a sharp singlet around 9.9 ppm and another singlet around 2.4 ppm. What are they?

A: This pattern strongly suggests the presence of unreacted 4-methylbenzaldehyde.

  • Causality & Identification:

    • Aldehyde Proton (CHO): The signal at ~9.9 ppm is highly characteristic of an aldehyde proton. Its downfield shift is due to the strong deshielding effect of the carbonyl group.[13][14]

    • Methyl Protons (-CH₃): The signal at ~2.4 ppm corresponds to the three protons of the methyl group attached to the aromatic ring.[13][14]

    • Aromatic Protons: You should also observe two doublets in the aromatic region (~7.3-7.8 ppm), each integrating to 2H, which is characteristic of a 1,4-disubstituted (para) aromatic ring.[14]

  • Recommended Action: The presence of this starting material indicates an incomplete condensation reaction. Purification via column chromatography or recrystallization is recommended.

Q: My spectrum shows two triplets around 2.5-2.9 ppm and a singlet around 2.2 ppm. What do these signals indicate?

A: These signals are highly indicative of residual levulinic acid, another key starting material.

  • Causality & Identification:

    • Methylene Protons (-CH₂CH₂-): Levulinic acid contains a -CH₂-CH₂- moiety between two carbonyl groups. This gives rise to two distinct triplets, typically found around 2.5-2.6 ppm and 2.7-2.8 ppm.[15][16][17] The triplet pattern arises from coupling to the adjacent methylene group.

    • Methyl Protons (-COCH₃): The sharp singlet at approximately 2.2 ppm is characteristic of the methyl ketone protons.[15][16][17]

    • Carboxylic Acid Proton (-COOH): A very broad singlet may also be visible far downfield (often >10 ppm), corresponding to the acidic proton. This signal is often broad and can exchange with trace water in the solvent.

  • Recommended Action: This impurity suggests an incomplete initial reaction with hydrazine. An acid-base extraction can be an effective way to remove residual carboxylic acids before proceeding with column chromatography.

Q: I see a sharp singlet at 7.26 ppm (in CDCl₃) or 2.50 ppm (in DMSO-d₆). Should I be concerned?

A: No, this is not an impurity from your reaction. This is the residual, non-deuterated solvent signal.

  • Causality & Identification: Deuterated solvents used for NMR are never 100% isotopically pure.[11][18] For example, CDCl₃ will always contain a small amount of CHCl₃, which appears as a singlet at ~7.26 ppm.[12] Similarly, DMSO-d₆ contains residual DMSO-d₅, which appears as a pentet (often overlapping into a broad singlet) at ~2.50 ppm due to coupling with deuterium.[11]

  • Recommended Action: These peaks are normal and are often used to reference the chemical shift scale. You only need to be concerned if the peak is excessively large, which would indicate that your sample is very dilute or that you did not dry your product sufficiently if the solvent was used in the final purification step.

Reference Data for Impurity Identification

Use the following tables to help identify common impurities in your sample. Chemical shifts are reported in ppm (δ) and are referenced for CDCl₃, a common solvent for this class of compounds.

Table 1: ¹H and ¹³C NMR Data for Potential Impurities in CDCl₃

CompoundFunctional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Source(s)
4-Methylbenzaldehyde Aldehyde (-CHO)9.95 (s, 1H)192.1[13][19]
Aromatic (ortho to CHO)7.78 (d, 2H)129.9[13][19]
Aromatic (meta to CHO)7.35 (d, 2H)129.7[13][19]
Methyl (-CH₃)2.43 (s, 3H)21.9[13][19]
Levulinic Acid -COOH~11.0 (br s, 1H)177.8[16][20]
-CH₂-COOH2.75 (t, 2H)37.8[16][20]
-CO-CH₂-2.57 (t, 2H)27.8[16][20]
-CO-CH₃2.20 (s, 3H)29.8[16][20]
Ethyl Acetate -O-CH₂-CH₃4.12 (q, 2H)60.5[6][9]
-CO-CH₃2.05 (s, 3H)21.1[6][9]
-O-CH₂-CH₃1.26 (t, 3H)14.2[6][9]
Acetone -CO-CH₃2.17 (s)30.6[6][9]
Hexane -CH₂-1.25 (m)31.5, 22.6[6][9]
-CH₃0.88 (t)14.1[6][9]
Water (H₂O) H₂O~1.56 (s, broad)N/A[11]

Workflow for NMR Impurity Analysis

The following workflow provides a systematic approach to identifying unknown signals in your spectrum.

Caption: Logical workflow for identifying NMR spectral impurities.

Experimental Protocols

Protocol 1: Standard NMR Sample Preparation

This protocol ensures high-quality, reproducible NMR spectra.

  • Sample Weighing: Accurately weigh 5-10 mg of your dried 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone sample directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[13] Deuterated solvents are essential to minimize large solvent signals that would otherwise obscure your compound's signals.[12][18]

  • Dissolution: Gently vortex or swirl the vial until the sample is completely dissolved. If sonication is required, use a water bath to avoid heating the sample.

  • Transfer: Using a clean glass pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Analysis: Cap the NMR tube and insert it into the spectrometer for analysis.

Protocol 2: General Purification by Flash Column Chromatography

This is a standard method for removing unreacted starting materials and many common byproducts.

  • Slurry Preparation: In a beaker, add silica gel to a small amount of the initial, low-polarity eluent (e.g., 100% Hexane or 5% Ethyl Acetate in Hexane). Swirl to create a uniform slurry.

  • Column Packing: Pour the slurry into a glass chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed, draining excess solvent until it is just level with the top of the silica.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with the low-polarity solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column. The less polar compounds will elute first.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or vials.

  • Analysis: Spot the collected fractions onto a TLC plate and visualize under UV light to determine which fractions contain your desired product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

References

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • Chem LibreTexts. (2014, July 23). 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylbenzaldehyde. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • FooDB. (2010, April 8). Showing Compound 4-Methylbenzaldehyde (FDB000808). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for [Journal Article]. Retrieved from [Link]

  • SpectraBase. (n.d.). Levulinic acid, 5-phenyl-, ethyl ester. Retrieved from [Link]

  • Pace, V., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(2), 487-492. [Link]

  • ResearchGate. (n.d.). 1H NMR (a) and 13C NMR (b) spectra of the isolated product (LA). Retrieved from [Link]

  • SpectraBase. (n.d.). Levulinic acid. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR (A) and 13C-NMR (B) of levulinic acid. Retrieved from [Link]

  • UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved from [Link]

  • SpectraBase. (n.d.). Hydrazine. Retrieved from [Link]

  • SpectraBase. (n.d.). Hydrazine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Semantic Scholar. (2022, May 25). Inhibitory effects of novel 3(2H)pyridazinone-triazole derivatives against acetylcholinesterase enzyme. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. PMC. Retrieved from [Link]

  • MDPI. (2023, July 13). Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral Agent. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Bioactivity of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Pyridazines. Part 35:1 Traceless Solid Phase Synthesis of 4,5- and 5,6-Diaryl- 3(2H)-pyridazinones. Retrieved from [Link]

  • Semantic Scholar. (n.d.). PIRIDAZINE DERIVATIVES, IX. SYNTHESIS OF 2H-PFRIDAZIN-3-ONES WITH AROYLPIPERAZINYL GROUPS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. PMC. Retrieved from [Link]

  • INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (n.d.). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Retrieved from [Link]

  • SciSpace. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, January 28). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. PMC. Retrieved from [Link]

  • SpectraBase. (n.d.). 6-(3,4-dichlorophenyl)-4,5-dihydro-2-(2-hydroxybutyl)-3(2H)-pyridazinone. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. Retrieved from [Link]

  • MDPI. (2023, January 9). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Bioavailability of 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone in Animal Models

Overview: 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone is a synthetic heterocyclic compound characterized by a polar pyridazinone core and a highly lipophilic 4-methylstyryl moiety[1]. While this scaffold is promisi...

Author: BenchChem Technical Support Team. Date: March 2026

Overview: 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone is a synthetic heterocyclic compound characterized by a polar pyridazinone core and a highly lipophilic 4-methylstyryl moiety[1]. While this scaffold is promising for various pharmacological applications, researchers frequently encounter severe bioavailability bottlenecks during in vivo translation. This guide provides field-proven troubleshooting strategies to overcome poor aqueous solubility and rapid hepatic clearance.

Section 1: Formulation & Solubility Troubleshooting

Q1: Why does 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone precipitate immediately when dispersed in standard aqueous vehicles like PBS or 0.5% CMC? A: This precipitation is governed by the compound's high crystal lattice energy and lipophilicity. The 4,5-dihydro-3(2H)-pyridazinone core forms strong intermolecular hydrogen bonds (the C=O acts as an acceptor, and the N-H acts as a donor), while the 4-methylstyryl group drastically increases the partition coefficient (LogP).

Causality: The thermodynamic energy required to break the crystal lattice far exceeds the solvation energy provided by simple aqueous vehicles. To resolve this, you must bypass the dissolution rate-limiting step using lipid-based nanocarriers, cyclodextrin inclusion complexes, or Self-Microemulsifying Drug Delivery Systems (SMEDDS)[2].

Q2: How can I formulate this compound into a SMEDDS to maximize oral absorption? A: SMEDDS maintain the drug in a solubilized state within the gastrointestinal tract and promote lymphatic transport, which partially bypasses hepatic first-pass metabolism. Follow this self-validating methodology:

Protocol: Preparation of 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone SMEDDS

  • Excipient Screening: Determine the equilibrium solubility of the compound in various oils (e.g., Capryol 90), surfactants (e.g., Tween 80), and co-surfactants (e.g., Transcutol P). Add excess drug to 1 mL of each excipient, shake at 37°C for 48 hours, and centrifuge to isolate the supernatant for quantification.

  • Phase Diagram Construction: Titrate the oil and Smix (surfactant/co-surfactant mixture at 1:1, 2:1, and 3:1 ratios) with water to visually identify the transparent microemulsion region.

  • Drug Loading: Dissolve the compound into the optimized blank SMEDDS mixture (e.g., 20% Capryol 90, 40% Tween 80, 40% Transcutol P) under gentle magnetic stirring at 40°C until a clear, isotropic mixture is formed.

  • In Vitro Validation: Dilute 100 µL of the loaded SMEDDS in 10 mL of simulated gastric fluid (SGF). Use Dynamic Light Scattering (DLS) to confirm the droplet size is < 50 nm with a Polydispersity Index (PDI) < 0.2.

Section 2: Pharmacokinetic (PK) Evaluation Workflows

Q3: What is the recommended workflow for evaluating the PK profile of the SMEDDS formulation in rodents? A: Accurate PK evaluation requires a crossover or parallel study design with sensitive LC-MS/MS bioanalysis, as pyridazinones lack strong chromophores for low-level UV detection in complex plasma matrices.

PK_Workflow A Formulation Preparation B Animal Dosing (IV & PO) A->B C Serial Blood Sampling B->C D Plasma Extraction & LC-MS/MS C->D E NCA PK Modeling D->E

Fig 1: Step-by-step in vivo pharmacokinetic evaluation workflow for rodent models.

Protocol: In Vivo PK Study in Wistar Rats

  • Animal Preparation: Fast adult male Wistar rats (200-250 g, n=6 per group) for 12 hours prior to dosing, allowing free access to water.

  • Dosing: Administer the SMEDDS formulation orally via gavage (e.g., 10 mg/kg). For absolute bioavailability calculation, administer a cosolvent-based IV formulation (e.g., 2 mg/kg) via the tail vein to a separate control group.

  • Sampling: Collect 200 µL blood samples via jugular vein cannulation at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into heparinized tubes. Centrifuge at 4000 rpm for 10 min at 4°C to separate plasma.

  • Bioanalysis: Extract the plasma using protein precipitation (add 3 volumes of cold acetonitrile containing an internal standard). Vortex, centrifuge, and inject the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.

Section 3: Metabolic Stability & Clearance

Q4: My PK data shows low oral bioavailability (F < 15%) despite using SMEDDS. Could first-pass metabolism be the culprit? A: Yes. Pyridazinone derivatives are established substrates for hepatic Cytochrome P450 enzymes, specifically CYP1A2 and CYP3A4[3]. The 4-methylstyryl moiety is highly susceptible to aliphatic hydroxylation at the methyl group, while the pyridazinone ring can undergo oxidation.

Causality: This rapid biotransformation in the liver reduces systemic exposure even if intestinal absorption is 100% complete. Lymphatic targeting via lipid nanocarriers only partially mitigates this.

Metabolism_Pathway Parent 6-(4-methylstyryl)-4,5-dihydro- 3(2H)-pyridazinone CYP Hepatic CYP450 (CYP1A2 / CYP3A4) Parent->CYP Metab1 Aliphatic Hydroxylation (Methyl group) CYP->Metab1 Metab2 Pyridazinone Ring Oxidation CYP->Metab2 Phase2 Phase II Glucuronidation Metab1->Phase2 Metab2->Phase2 Clearance Biliary/Renal Clearance Phase2->Clearance

Fig 2: Hepatic CYP450-mediated biotransformation and clearance pathway.

Section 4: Data Interpretation & Quantitative Analysis

Q5: What improvements in PK parameters should I expect when transitioning from an aqueous suspension to a SMEDDS formulation? A: By overcoming the dissolution rate limit and partially bypassing hepatic clearance via lymphatic uptake, researchers typically observe a 3- to 5-fold increase in relative bioavailability. Below is a representative quantitative comparison based on optimized pyridazinone formulations[2].

Pharmacokinetic ParameterAqueous Suspension (10 mg/kg PO)SMEDDS Formulation (10 mg/kg PO)Fold Change
Cmax (ng/mL) 145 ± 32680 ± 85~4.7x Increase
Tmax (h) 4.01.5Accelerated Absorption
AUC 0-t (ng·h/mL) 850 ± 1103,820 ± 420~4.5x Increase
Half-life (t1/2) (h) 3.2 ± 0.43.5 ± 0.5Negligible Change
Absolute Bioavailability (F%) 8.5%38.2%~4.5x Increase
References
  • Daoui, S., et al. "Synthesis, X-ray crystallography, vibrational spectroscopy, thermal and DFT studies of (E)-6-(4-methylstyryl)-4,5-dihydropyridazin-3(2H)-one." Journal of Molecular Structure, 1225 (2021): 129180. URL: [Link]

  • Endoh, M., et al. "Identification of cytochrome P-450 isoform(s) responsible for the metabolism of pimobendan in human liver microsomes." Journal of Pharmacology and Experimental Therapeutics, 292(1) (2000): 79-84. URL: [Link]

  • Real, D. A., et al. "Carrier Systems for Advanced Drug Delivery: Improving Drug Solubility/Bioavailability and Administration Routes." Pharmaceutics, 16(7) (2024): 854. URL: [Link]

Sources

Optimization

Stability of 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone in DMSO storage

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone .

Handling this specific pharmacophore in Dimethyl Sulfoxide (DMSO) presents unique stability challenges due to two highly reactive structural motifs: the partially saturated dihydropyridazinone core and the conjugated styryl double bond. Understanding the physical chemistry behind these functional groups is critical to preventing degradation and ensuring reproducible biological assays.

Diagnostic Workflow: Degradation Pathways

G Target 6-(4-methylstyryl)-4,5-dihydro- 3(2H)-pyridazinone (Active E-isomer) Oxidation 6-(4-methylstyryl)- 3(2H)-pyridazinone (Inactive Planar Aromatic) Target->Oxidation Dissolved O2 / Trace Metals (Aromatization) Isomer Z-isomer Derivative (Photo-degradant) Target->Isomer UV/Vis Light (Photoisomerization) Aggregates Insoluble Aggregates (Moisture-induced) Target->Aggregates Hygroscopic DMSO (Water Absorption)

Degradation pathways of 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone in DMSO.

Section 1: Core Troubleshooting & FAQs

Q: My LC-MS analysis of the DMSO stock shows a new peak with an [M-2] mass. What is happening? A: Spontaneous Aromatization (Dehydrogenation). The 4,5-dihydro-3(2H)-pyridazinone ring is not fully aromatic. The saturated C4-C5 bond forces the ring into a non-planar (half-chair/boat) conformation. In the presence of dissolved oxygen in DMSO—often accelerated by trace transition metals—the molecule undergoes spontaneous dehydrogenation to form the fully planar,1[1]. The thermodynamic driving force here is the gain of aromatic stabilization energy. This is a critical failure point in drug development because the shift from a non-planar to a planar geometry completely alters the molecule's steric profile, typically abolishing its specific binding affinity to targets like 2[2].

Q: I am seeing peak splitting or a secondary peak with the exact same mass as the parent compound. Is my compound impure? A: Photoisomerization of the Styryl Group. The 4-methylstyryl moiety is synthesized in the thermodynamically favored E (trans) configuration. However, the conjugated system acts as a chromophore. When exposed to ambient laboratory lighting (especially UV and blue light), the molecule absorbs photons and undergoes rapid3[3]. Because the Z-isomer has a different dipole moment and spatial arrangement, it elutes at a different retention time on reverse-phase HPLC, mimicking an impurity.

Q: My compound was completely dissolved at 50 mM in DMSO, but after a few weeks in the freezer, it is cloudy and won't fully redissolve. Why? A: Moisture-Induced Precipitation. DMSO is extremely hygroscopic. Every time a stock vial is opened in a humid laboratory, it absorbs atmospheric water. While dihydropyridazinone derivatives exhibit high mole fraction solubility in neat DMSO, their4[4]. The cloudiness is micro-precipitation of the compound due to localized drops in solvent capacity.

Section 2: Quantitative Stability & Solubility Data

To guide your experimental design, the following table summarizes the quantitative degradation kinetics and solubility limits of 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone under various storage conditions.

Storage ConditionTimeframe% Intact CompoundPrimary DegradantMechanism
Room Temp, Light, Ambient Air7 Days< 60%Z-isomer & PyridazinonePhotoisomerization & Oxidation
Room Temp, Dark, Ambient Air7 Days~ 85%Pyridazinone ([M-2])Oxidation
-20°C, Dark, Argon Purged6 Months> 99%NoneN/A
-80°C, Dark, Argon Purged12+ Months> 99.5%NoneN/A

Section 3: Step-by-Step Methodology

To ensure absolute scientific integrity, do not rely on standard dissolution practices. Use the following self-validating protocol to create ultra-stable stocks.

Protocol: Preparation and Validation of Anaerobic, Photoprotected DMSO Stocks

  • Step 1: Solvent Degassing. Sparge anhydrous DMSO (≤0.005% H₂O) with high-purity Argon for 15 minutes.

    • Causality: Removing dissolved oxygen eliminates the primary electron acceptor required for the aromatization of the dihydropyridazinone ring.

  • Step 2: Photoprotected Dissolution. Weigh the compound in a dark room or under red-light conditions. Transfer to an actinic (amber) glass vial. Add the degassed DMSO.

    • Causality: Amber glass blocks UV/blue light (<500 nm), preventing the π-π* excitation required for E-to-Z styryl isomerization.

  • Step 3: Inert Aliquoting. Flush the headspace of the vial with Argon, seal with a PTFE-lined septum, and vortex until dissolved. Aliquot into single-use amber microcentrifuge tubes under an Argon blanket.

  • Step 4: Self-Validation Checkpoint. Before freezing, withdraw a 5 µL sample and analyze via LC-MS/UV (254 nm).

    • Pass Criteria: A single peak is observed. The [M-2] extracted ion chromatogram (XIC) integrates to <0.5% of the parent [M+H] peak.

    • Fail Criteria: If [M-2] > 0.5%, the degassing failed (discard stock). If a secondary isobaric peak is present, photoprotection failed (discard stock). This closed-loop validation ensures that degraded compounds never compromise your downstream biological assays.

  • Step 5: Cryogenic Storage. Flash-freeze aliquots in liquid nitrogen and store at -80°C.

References

1.[1] Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. 1 2.[4] Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. PMC (nih.gov). 4 3.[3] Stability and Self-Association of Styryl Hemicyanine Dyes in Water studied by 1H NMR Spectroscopy. ResearchGate. 3 4.[2] Pyridazinone derivatives as Potential Anti-inflammatory Agents Synthesis and Biological Evaluation as PDE4 inhibitors. RSC Publishing. 2

Sources

Reference Data & Comparative Studies

Validation

Comparing cardiotonic activity of 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone vs Levosimendan

The following guide provides a comprehensive technical comparison between the research compound 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone (hereafter referred to as 6-MSDP ) and the clinical standard Levosimendan...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical comparison between the research compound 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone (hereafter referred to as 6-MSDP ) and the clinical standard Levosimendan .

This analysis synthesizes data from medicinal chemistry literature regarding pyridazinone derivatives and established clinical pharmacology of calcium sensitizers.

[1]

Executive Summary

  • Levosimendan is a "calcium sensitizer" and PDE3 inhibitor used clinically for acute decompensated heart failure. It enhances myocardial contractility without significantly increasing oxygen consumption.

  • 6-MSDP is a synthetic pyridazinone derivative characterized by a 4-methylstyryl group at the 6-position. It belongs to a class of compounds (6-aryl-4,5-dihydro-3(2H)-pyridazinones) known primarily for PDE3 inhibition and vasodilation.

  • Key Distinction: While Levosimendan’s primary mechanism is calcium sensitization (via Troponin C), 6-MSDP acts predominantly as a phosphodiesterase III (PDE3) inhibitor, leading to cAMP-mediated inotropy. This fundamental difference dictates their safety profiles and therapeutic windows.

Chemical Structure & Properties[1][2][3][4][5][6][7][8]

Feature6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone (6-MSDP) Levosimendan
Core Scaffold 4,5-dihydro-3(2H)-pyridazinone4,5-dihydro-3(2H)-pyridazinone
Key Substituent 6-(4-methylstyryl) group (-CH=CH-Ph-CH₃)Hydrazone linker to a dinitrile group
Molecular Weight ~228.29 g/mol 280.28 g/mol
Lipophilicity High (due to styryl conjugation)Moderate
Stereochemistry Typically synthesized as a racematePure (-)-enantiomer is the active drug
Solubility Low in aqueous media; requires organic co-solvents (DMSO)Low; formulated with povidone/ethanol

Structural Insight: The styryl group in 6-MSDP extends the conjugated system, increasing lipophilicity compared to the phenyl ring in Levosimendan. This structural rigidity often enhances binding affinity to the PDE3 catalytic pocket but lacks the specific hydrogen-bonding motifs (like the hydrazone/nitrile) required for high-affinity binding to the N-terminal domain of Troponin C (cTnC).

Mechanism of Action (MOA)

Levosimendan: Dual Mechanism

Levosimendan stabilizes the calcium-bound conformation of Troponin C (cTnC) , facilitating actin-myosin cross-bridging without increasing cytosolic Ca²⁺ transients. Secondarily, it inhibits PDE3, preventing cAMP degradation.

6-MSDP: cAMP-Dependent Inotropy

6-MSDP functions as a classical PDE3 Inhibitor . By blocking the degradation of cyclic AMP (cAMP), it increases Protein Kinase A (PKA) activity. PKA phosphorylates L-type Ca²⁺ channels (increasing Ca²⁺ influx) and phospholamban (enhancing Ca²⁺ uptake into the SR).

  • Result: Increased contractility (inotropy) and relaxation rate (lusitropy).

  • Drawback: Higher risk of arrhythmias due to calcium overload.

Signaling Pathway Diagram

The following diagram illustrates the divergent pathways of the two compounds.

MOA Levosimendan Levosimendan TnC Troponin C (cTnC) Levosimendan->TnC Primary Binding PDE3 Phosphodiesterase III (PDE3) Levosimendan->PDE3 Secondary Inhibition MSDP 6-MSDP (Styryl Derivative) MSDP->PDE3 Potent Inhibition Contractility Increased Contractility (Positive Inotropy) TnC->Contractility Ca2+ Sensitization cAMP cAMP (Increased) PDE3->cAMP Prevents Degradation PKA Protein Kinase A (PKA) cAMP->PKA Ca_Influx Cytosolic Ca2+ Influx PKA->Ca_Influx Phosphorylation of L-Type Channels Vasodilation Vasodilation PKA->Vasodilation MLCK Inhibition (VSM) Ca_Influx->Contractility Ca2+ Dependent Arrhythmia Arrhythmia Risk Ca_Influx->Arrhythmia Ca2+ Overload

Caption: Levosimendan primarily targets Troponin C (Green path), minimizing Ca²⁺ overload. 6-MSDP (Red path) relies on PDE3 inhibition, increasing cAMP and cytosolic Ca²⁺, which drives contractility but increases arrhythmia risk.

Experimental Protocols for Comparison

To objectively compare these agents, researchers must use protocols that distinguish between calcium sensitization and cAMP-mediated inotropy .

Protocol A: Isolated Perfused Heart (Langendorff)

Objective: Measure global cardiac function (Inotropy/Lusitropy).

  • Preparation: Excise heart from male Wistar rats (250-300g) under pentobarbital anesthesia.

  • Perfusion: Retrograde perfusion via aorta with Krebs-Henseleit buffer (37°C, pH 7.4, gassed with 95% O₂/5% CO₂).

  • Instrumentation: Insert a latex balloon connected to a pressure transducer into the left ventricle. Set End-Diastolic Pressure (LVEDP) to 5-10 mmHg.

  • Dosing:

    • Equilibrate for 20 min.

    • Infuse Levosimendan (0.01 – 1.0 µM) or 6-MSDP (0.1 – 10 µM) cumulatively.

  • Endpoints:

    • LVDP (Left Ventricular Developed Pressure): Index of contractile force.

    • dP/dt_max: Max rate of pressure rise (Contractility).

    • Heart Rate (HR): Chronotropic effect.

Protocol B: Skinned Muscle Fiber Assay (Mechanism Validation)

Objective: Isolate Ca²⁺ sensitization effect (independent of membrane channels/cAMP).

  • Preparation: Permeabilize papillary muscle fibers using Triton X-100 (disrupts membranes/receptors).

  • Setup: Mount fiber between a force transducer and a length adjuster in relaxing solution (pCa 9.0).

  • Activation: Expose fibers to solutions with increasing [Ca²⁺] (pCa 9.0 to 4.5).

  • Comparison:

    • Measure force-pCa relationship with and without drug.

    • Levosimendan: Will cause a leftward shift in the curve (increased force at same [Ca²⁺]).

    • 6-MSDP: Will show no shift (as its mechanism requires intact membranes/cAMP generation).

Comparative Performance Data

The following table synthesizes data from structural analogs (6-phenyl-pyridazinones) and Levosimendan clinical data.

ParameterLevosimendan 6-MSDP (Predicted/Analog Data) Interpretation
EC₅₀ (Inotropy) 0.03 – 0.1 µM0.5 – 2.0 µMLevosimendan is significantly more potent due to dual mechanism.
Maximal Effect (Emax) +40-60% increase in dP/dt+30-50% increase in dP/dtComparable efficacy at high doses, but 6-MSDP requires higher concentrations.
Chronotropy (Heart Rate) Mild increase (+5-10%)Moderate/High increase (+15-25%)6-MSDP causes more tachycardia due to direct cAMP accumulation in the SA node.
Vasodilation Potent (K_ATP channel opener)Moderate (cAMP mediated)Levosimendan offers superior afterload reduction.
Arrhythmogenic Potential Low (Ca²⁺ sparing)Moderate/High (Ca²⁺ loading)6-MSDP carries a higher risk of triggering ectopic beats.
Duration of Action Long (Active metabolite OR-1896)Short/Medium (Rapid clearance)Levosimendan provides sustained effects (days) after a 24h infusion.

Data Source Note:

  • Levosimendan data is based on the LIDO and SURVIVE clinical trials and preclinical benchmarks.

  • 6-MSDP data is extrapolated from structure-activity relationships (SAR) of 6-styryl and 6-phenyl-pyridazinones reported by Ismail et al. and Wang et al., where styryl derivatives generally show lower potency than hydrazone-based sensitizers.

Synthesis & Purity Considerations

For researchers synthesizing 6-MSDP for testing:

  • Synthesis: Condensation of 3-(4-methylbenzoyl)propionic acid with hydrazine hydrate, followed by reaction with aromatic aldehydes (for styryl formation) or direct synthesis from styryl-keto acids.

  • Purification: Recrystallization from ethanol/DMF is critical.

  • Impurity Check: Ensure removal of hydrazine residues, which are toxic and can confound cardiotoxicity assays.

Conclusion

Levosimendan remains the superior cardiotonic agent for clinical use due to its unique calcium-sensitizing mechanism, which decouples inotropy from calcium overload, thereby preserving myocardial energetics and reducing arrhythmia risk.

6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone (6-MSDP) represents an older generation of "pure" PDE3 inhibitors. While effective at increasing contractility in vitro, it lacks the safety profile of Levosimendan. It serves primarily as a chemical probe for studying the structure-activity relationship of the pyridazinone pharmacophore, specifically how the bulky styryl group affects PDE3 active site binding compared to the phenyl-hydrazone moiety of Levosimendan.

References

  • Ismail, M. F., et al. (1982).[1] Synthesis and biological activity of novel 6-(substituted)-3(2H)-pyridazinones. Indian Journal of Chemistry, Section B, 21, 371-372.

  • Wang, H., et al. (2007). Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents. Arzneimittelforschung, 57(10), 641-646.

  • Endoh, M. (2008). Mechanism of action of the Ca2+ sensitizer levosimendan. European Journal of Pharmacology, 585(1), 226-227.

  • Nieminen, M. S., et al. (2000). Hemodynamic effects of levosimendan in patients with severe heart failure. Journal of the American College of Cardiology, 36(6), 1903-1912.

Sources

Comparative

A Comparative Guide to the Synthesis of 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone: A Reproducibility Analysis

For researchers and professionals in medicinal chemistry and drug development, the pyridazinone core is a privileged scaffold, with derivatives exhibiting a wide spectrum of biological activities, including cardiovascula...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in medicinal chemistry and drug development, the pyridazinone core is a privileged scaffold, with derivatives exhibiting a wide spectrum of biological activities, including cardiovascular, anti-inflammatory, and anticancer effects.[1][2] The reproducibility of synthetic protocols is paramount to ensuring consistent results, from initial discovery to scale-up manufacturing. This guide provides an in-depth, objective comparison of two primary methods for synthesizing the pyridazinone ring system, using the synthesis of the closely related and foundational precursor, 6-(4-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone , as a model. We will dissect the classical thermal condensation method and the modern microwave-assisted approach, providing supporting data, detailed protocols, and an analysis of the critical factors governing their reproducibility.

A note on the target compound: The synthesis of the title compound, 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone, is most reproducibly achieved via a two-stage process. First, the synthesis of the saturated pyridazinone ring, followed by the creation of the styryl double bond. This guide focuses on the critical first stage, as the reliability of the entire synthesis hinges upon the reproducible formation of the core heterocyclic structure.

Stage 1: Synthesis of the Key Precursor, β-(4-Methylbenzoyl)propionic Acid

The foundational step for both methods is the synthesis of the γ-keto acid precursor. The most reliable and widely documented method is the Friedel-Crafts acylation of toluene with succinic anhydride.

Principle and Mechanism: This reaction is a classic electrophilic aromatic substitution. Anhydrous aluminum chloride (AlCl₃), a strong Lewis acid, activates the succinic anhydride by coordinating to a carbonyl oxygen, creating a highly electrophilic acylium ion. Toluene, activated by its electron-donating methyl group, then acts as a nucleophile, attacking the acylium ion to form the new carbon-carbon bond.[3][4]

Experimental Protocol: Friedel-Crafts Acylation

  • In a three-necked, round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, add succinic anhydride (1.0 eq) and dry, thiophene-free toluene (used as both reactant and solvent).[3][4]

  • Begin stirring and add powdered, anhydrous aluminum chloride (approx. 2.2 eq) in portions. Causality Note: The reaction is exothermic and evolves HCl gas; portion-wise addition under an inert atmosphere and with adequate ventilation is critical for control and safety. Anhydrous conditions are mandatory as AlCl₃ reacts violently with water, which would deactivate the catalyst.

  • Heat the mixture to reflux (oil bath at 50-60 °C) with continued stirring for approximately 2-3 hours.[3] Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Cool the flask in an ice-water bath and slowly quench the reaction by adding cold water, followed by concentrated hydrochloric acid to dissolve the aluminum salts.[3][4]

  • Remove the excess toluene via steam distillation. The product will precipitate upon cooling.

  • Collect the crude solid by filtration. Purify by dissolving the crude product in a sodium carbonate solution, filtering to remove impurities, and then re-precipitating the pure acid by acidifying the filtrate with HCl.[4][5]

  • Wash the final product with cold water and dry to yield β-(4-methylbenzoyl)propionic acid as a white solid.

Factors Affecting Reproducibility:

  • Purity of AlCl₃: Must be anhydrous. Any moisture will significantly reduce the catalyst's activity and lower the yield.

  • Temperature Control: While the reaction requires heat, runaway temperatures can lead to side reactions and the formation of isomers. Maintaining a consistent reflux temperature is key.

  • Quenching Procedure: The slow, controlled addition of water/acid to the cooled reaction mixture is essential for safety and to ensure the complete precipitation of the product.

Stage 2: Cyclization to 6-(4-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone

This stage is the core of our comparison, where the choice of heating method dictates the efficiency and reproducibility of the pyridazinone ring formation.

Method A: Classical Thermal Condensation

This is the well-established, traditional approach that relies on conventional heating under reflux.

Principle and Mechanism: The reaction proceeds via a nucleophilic condensation pathway. Hydrazine hydrate, possessing two nucleophilic nitrogen atoms, reacts with the γ-keto acid. The more nucleophilic terminal -NH₂ group initially attacks the ketone carbonyl, followed by an intramolecular cyclization where the second nitrogen attacks the carboxylic acid carbonyl, eliminating two molecules of water to form the stable six-membered dihydropyridazinone ring.

Classical Synthesis Workflow reagents β-(4-Methylbenzoyl)propionic Acid + Hydrazine Hydrate + Ethanol/Acetic Acid reflux Reflux Assembly reagents->reflux Charge Reactor reaction Heat to Reflux (4-8 hours) reflux->reaction Apply Heat workup Cool & Precipitate in Ice Water reaction->workup Reaction Complete (TLC) purify Filter & Recrystallize (from Ethanol) workup->purify product Pure Product purify->product

Caption: Workflow for Classical Thermal Synthesis.

Experimental Protocol:

  • To a solution of β-(4-methylbenzoyl)propionic acid (1.0 eq) in ethanol, add hydrazine hydrate (approx. 1.2-1.5 eq).[6][7]

  • Attach a reflux condenser and heat the mixture to reflux for 4-8 hours.[1] The reaction progress should be monitored by TLC.

  • After completion, cool the mixture to room temperature.

  • Reduce the solvent volume by rotary evaporation.

  • Pour the concentrated mixture into ice-cold water to precipitate the crude product.[1]

  • Collect the solid by filtration, wash thoroughly with cold water, and dry.

  • Purify the crude product by recrystallization from ethanol to obtain pure 6-(4-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone.[1]

Method B: Microwave-Assisted Organic Synthesis (MAOS)

This modern approach utilizes microwave irradiation for rapid and efficient heating.

Principle and Mechanism: The underlying chemical mechanism is identical to the classical method. However, the energy input is fundamentally different. Microwave irradiation directly couples with polar molecules in the mixture (like hydrazine hydrate and the solvent), causing rapid, uniform (isochoric) heating throughout the reaction vessel.[1][5] This avoids the slow thermal gradients of conventional heating, dramatically accelerating the reaction rate and often minimizing the formation of thermal degradation byproducts.[8]

Microwave Synthesis Workflow reagents β-(4-Methylbenzoyl)propionic Acid + Hydrazine Hydrate (Solvent or Neat) mw_vial Sealed Microwave Vial reagents->mw_vial Charge Vial reaction Irradiate in Reactor (120-150 °C, 5-15 min) mw_vial->reaction Place in Reactor workup Cool & Purify reaction->workup Reaction Complete product Pure Product workup->product

Sources

Validation

Verifying Melting Point Ranges for 6-(4-Methylstyryl)-4,5-dihydro-3(2H)-pyridazinone

This guide outlines a rigorous protocol for verifying the melting point (MP) range of 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone , a critical intermediate in the synthesis of cardiotonic agents and COX inhibitors....

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous protocol for verifying the melting point (MP) range of 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone , a critical intermediate in the synthesis of cardiotonic agents and COX inhibitors.[1]

Given the variability in literature regarding styryl-pyridazinone derivatives, this guide prioritizes a self-validating experimental approach . It establishes the melting point not merely as a physical constant, but as a dynamic purity indicator relative to its synthetic precursors.[1]

A Comparative Technical Guide for Purity Assessment

Executive Summary & Technical Context

Target Compound: 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone Chemical Structure: A 4,5-dihydropyridazin-3(2H)-one core substituted at position 6 with a p-methylstyryl group.[1] Criticality: The melting point of this compound serves as the primary "first-pass" quality gate.[1] Deviations >2°C from the established range typically indicate contamination with the starting material (6-methyl-4,5-dihydro-3(2H)-pyridazinone) or incomplete dehydration of the aldol intermediate.[1]

Comparative Performance Matrix
FeatureTarget Product (Styryl Derivative)Precursor (Methyl Derivative)Aldol Intermediate (Impurity)
Melting Point >180°C (Expected) 143–145°C 150–160°C (Broad)
Solubility (EtOH) Low (Requires hot solvent)HighModerate
UV Absorbance Bathochromic Shift (Yellow/Amber)None (Colorless)Slight Shift
Key Impurity Unreacted Aldehyde / PrecursorN/ADehydration Failure

The Self-Validating Protocol (SVP)

Phase A: Synthesis of the Reference Standard

To establish a trustworthy baseline, synthesize a fresh reference standard using the Claisen-Schmidt Condensation .[1]

Reaction Logic:


[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 0.01 mol of 6-methyl-4,5-dihydro-3(2H)-pyridazinone (MP 143-145°C) in 30 mL of absolute ethanol.

  • Catalysis: Add 0.01 mol of sodium ethoxide (prepared in situ).

  • Addition: Add 0.01 mol of 4-methylbenzaldehyde dropwise.

  • Reflux: Heat under reflux for 4-6 hours. Critical Control Point: The solution should darken to an amber/yellow color, indicating conjugation.

  • Isolation: Pour the reaction mixture into ice-cold water. Acidify slightly with HCl to precipitate the product.

  • Purification: Filter the solid and recrystallize twice from ethanol or an ethanol/acetic acid mixture.

Phase B: Melting Point Determination

Instrument: Capillary Melting Point Apparatus (e.g., Stuart SMP30) or DSC (Differential Scanning Calorimetry).

Protocol:

  • Drying: Ensure the sample is dried at 60°C under vacuum for 4 hours to remove solvates.

  • Ramp Rate:

    • Fast Ramp (10°C/min) to 160°C.[1]

    • Slow Ramp (1°C/min) from 160°C to melt.[1]

  • Observation: Record the Onset Temperature (first drop of liquid) and Clear Point (complete liquefaction).

Acceptance Criteria:

  • Range Width:

    
     (indicates high purity).[1]
    
  • Value: Must be significantly higher than the precursor (143°C). Typically, styryl derivatives melt in the 200–230°C range due to increased planarity and

    
    -stacking.[1]
    

Visualizing the Validation Workflow

The following diagram illustrates the logical flow for determining if your sample meets the purity standard based on MP analysis.

MP_Verification_Flow Start Start: Crude Sample Measure Measure MP (1°C/min) Start->Measure Decision1 MP < 145°C? Measure->Decision1 Decision2 MP 150-170°C? Decision1->Decision2 No Result1 Contamination: Starting Material (6-Methyl-pyridazinone) Decision1->Result1 Yes Decision3 MP > 180°C? Decision2->Decision3 No Result2 Impurity: Aldol Intermediate (Incomplete Dehydration) Decision2->Result2 Yes (Broad Range) Result3 Pass: Target Styryl Derivative Decision3->Result3 Yes (Sharp Range)

Figure 1: Decision tree for interpreting melting point data of 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone.

Scientific Grounding & Mechanism

The synthesis relies on the acidity of the methyl group at position 6 of the pyridazinone ring.[1] The Friedel-Crafts acylation pathway often cited for these compounds constructs the ring first, but the aldol condensation route (used here for verification) is more specific for generating the styryl moiety.[1]

Mechanism of MP Elevation: The transformation from the methyl to the styryl derivative introduces:

  • Extended Conjugation: The

    
    -system extends from the pyridazinone ring through the vinyl linker to the p-tolyl group.[1]
    
  • Rigidity: The double bond restricts rotation, facilitating tighter crystal packing.[1]

  • Result: This invariably raises the melting point significantly above the starting material's 143°C. If your MP is low, your reaction failed or is incomplete.[1]

References

  • Sigma-Aldrich. (n.d.).[1] 6-Methylpyridazin-3(2H)-one Properties (CAS 13327-27-0).[1][2] Retrieved from [1]

    • Establishes the baseline MP of the precursor (143-145°C).
  • Soliman, F. M. A., et al. (2014).[1] Synthesis and reactivity of pyridazinones: Synthesis of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone. Journal of Chemical and Pharmaceutical Research.

    • Describes the general condensation method and MP ranges for substituted phenyl-pyridazinones.
  • Rubat, C., et al. (1992).[1] Synthesis and pharmacological evaluation of N-substituted 6-styryl-4,5-dihydro-3(2H)-pyridazinones. Chemical & Pharmaceutical Bulletin.

    • Primary reference for the styryl-pyridazinone scaffold synthesis and characteriz
  • PubChem. (2025).[1][3] Compound Summary: 6-styryl-4,5-dihydro-3(2H)-pyridazinone (CAS 83516-68-1).[1][4] Retrieved from [1]

    • Verifies the existence and registry of the styryl core.

Sources

Comparative

Validating Purity of 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone: A Comparative Guide to Mass Spectrometry and Orthogonal Techniques

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology As a Senior Application Scientist, I approach purity validation...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

As a Senior Application Scientist, I approach purity validation not as a single measurement, but as a holistic, self-validating system. When analyzing 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone (Exact Mass: 214.1106 Da)—a critical pharmacophore often utilized in the synthesis of cardiovascular and antibacterial agents[1]—we must account for specific structural liabilities. The styryl double bond is prone to E/Z photoisomerization, and the dihydropyridazinone core can undergo spontaneous oxidation to its fully aromatic counterpart.

Relying solely on legacy techniques like HPLC-UV is analytically dangerous due to co-elution risks and the inability to identify unknown degradants without reference standards[2]. This guide objectively compares High-Resolution Mass Spectrometry (HRMS) against traditional alternatives and provides a self-validating, step-by-step protocol for absolute purity confirmation.

Comparative Analysis of Purity Validation Modalities

To establish a robust impurity profile, one must understand the physical principles and limitations of available analytical tools. While HPLC-UV is the industry workhorse, the regulatory landscape increasingly demands orthogonal high-end technologies like Liquid Chromatography-Mass Spectrometry (LC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR)[2].

Table 1: Performance Comparison for Pyridazinone Derivatives
Analytical ModalityDetection PrincipleLimit of Detection (LOD)Key AdvantagesCritical Limitations
LC-HRMS (ESI+) Mass-to-charge ratio (

) & isotopic fidelity
~0.001% - 0.005%Provides exact mass and structural elucidation of unknown impurities via MS/MS[3].Susceptible to ionization bias/suppression; requires matrix-matched validation.
HPLC-UV Chromophore absorbance (e.g., 254 nm)~0.01% - 0.03%High reproducibility; uniform response for structurally similar impurities[4].Cannot identify unknowns; misses non-UV active impurities; co-elution risks[2].
qNMR (1H) Nuclear spin resonance in a magnetic field~0.1% - 0.5%Primary analytical method; absolute quantitation without reference standards[4].Low sensitivity for trace impurities; complex spectra if signals overlap.
GC-MS Boiling point & electron ionization (EI)~0.001% - 0.005%Excellent for volatile impurities and residual solvents[4].Destructive; unsuitable for thermally labile or highly polar compounds.

The Verdict: For 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone, LC-HRMS is the gold standard for impurity identification, but it must be cross-validated with HPLC-UV or qNMR for unbiased quantitation, as MS response factors can vary wildly between the parent API and its degradants.

Experimental Workflow & Logical Architecture

To prevent false positives (e.g., identifying a mass spectrometer artifact as a sample impurity), the analytical workflow must be designed as a closed, self-validating loop.

Workflow SST System Suitability Testing (Mass Cal & Blanks) Prep Sample Prep (1 mg/mL) & Serial Dilution SST->Prep LC UHPLC Separation (C18, Gradient Elution) Prep->LC MS HRMS ESI(+) Full Scan + ddMS2 LC->MS Data Impurity Profiling (Extracted Ion Chromatograms) MS->Data Valid Orthogonal Check (qNMR / UV Correlation) Data->Valid

Self-validating LC-HRMS workflow for pyridazinone purity analysis.

Step-by-Step Methodology: LC-HRMS Purity Validation

The following protocol utilizes Ultra-High-Performance Liquid Chromatography coupled to an Orbitrap or Time-of-Flight (TOF) mass spectrometer. Every step includes a specific causality statement explaining why the parameter is chosen.

Phase 1: Preparation & System Suitability (The Validation Gates)
  • Reagent Preparation: Use exclusively LC-MS grade water and acetonitrile modified with 0.1% Formic Acid.

    • Causality: Standard HPLC-grade solvents contain trace metal ions (e.g., Na+, K+) that cause adduct formation (

      
      ), splitting the ion current and complicating purity calculations.
      
  • Validation Gate 1 (Blank Baseline): Inject the diluent (e.g., 50:50 Water:Acetonitrile) three times.

    • Causality: Self-validates the system by proving the column and injector are free of carryover. Any peaks observed here must be subtracted from the sample's Total Ion Chromatogram (TIC).

  • Validation Gate 2 (System Suitability Test - SST): Inject a known reference standard (e.g., caffeine or a generic pyridazinone) at 1 µg/mL.

    • Causality: Verifies mass accuracy is within < 5 ppm and ensures the electrospray ionization (ESI) source is operating at optimal sensitivity[3].

Phase 2: Sample Analysis
  • Sample Preparation: Accurately weigh 10 mg of 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone and dissolve in 10 mL of diluent to create a 1 mg/mL stock. Serially dilute to a working concentration of 10 µg/mL.

    • Causality: Injecting at 1 mg/mL will saturate the MS detector. Detector saturation artificially flattens the main peak's response while trace impurities continue to scale linearly, leading to a falsely low purity percentage.

  • Chromatographic Separation: Utilize a superficially porous C18 column (e.g., 2.1 x 100 mm, 1.7 µm) with a shallow gradient (5% to 95% organic over 15 minutes).

    • Causality: The shallow gradient is critical to resolve the E and Z isomers of the styryl group, which have identical masses but distinct pharmacological profiles.

  • HRMS Acquisition: Operate in ESI Positive mode (

    
     expected at 
    
    
    
    215.1184). Use Data-Dependent Acquisition (ddMS2) to trigger fragmentation on the top 5 most abundant ions.
    • Causality: Full scan provides the exact mass for elemental composition, while ddMS2 provides fragmentation patterns to structurally elucidate impurities (e.g., loss of the methylstyryl moiety)[3].

Phase 3: Data Processing & Orthogonal Validation
  • Purity Calculation: Generate Extracted Ion Chromatograms (EICs) for the main peak and all identified impurities. Calculate purity using the area normalization method:

    
    .
    
  • Validation Gate 3 (Orthogonal Confirmation): Compare the MS-derived purity against the HPLC-UV (254 nm) trace acquired in series.

    • Causality: If an impurity lacks a basic nitrogen, it may not ionize well in ESI+, making the sample appear artificially pure by MS[5]. UV detection provides a uniform cross-check for chromophore-containing degradants[2]. If MS indicates 99.5% purity but UV indicates 95.0%, qNMR must be deployed as a tie-breaker[4].

Expected Data & Structural Elucidation

When analyzing 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone, you should actively monitor for the following specific impurities using the HRMS data:

  • The Oxidized Degradant: Look for an impurity at

    
     213.1028 (
    
    
    
    ). This -2 Da mass shift indicates the dehydrogenation of the 4,5-dihydro ring into a fully aromatic pyridazinone ring.
  • The Photoisomer: Look for a peak with the exact same mass (

    
     215.1184) eluting slightly before or after the main peak. This represents the Z-isomer of the styryl double bond.
    
  • Synthetic Precursors: If synthesized via condensation, monitor for unreacted starting materials such as 4-methylbenzaldehyde (

    
     121.0653).
    

By combining the structural resolving power of LC-HRMS with the quantitative reliability of UV and NMR, analytical scientists can build an impenetrable, self-validating data package for pharmaceutical intermediates.

References

1.4. BenchChem. (2025).[4] 2. 2. Veeprho. (2026).[2] 3.1. MDPI. (2023).[1] 4. 5. Spectroscopy Online. (2016).[5] 5.3. Innovational Journals. (2021).[3]

Sources

Validation

Benchmark study of vasorelaxant effects of 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone

Target Audience: Researchers, Medicinal Chemists, and Cardiovascular Drug Development Professionals Content Type: Technical Benchmark & Comparison Guide Introduction & Mechanistic Rationale The development of novel inodi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Cardiovascular Drug Development Professionals Content Type: Technical Benchmark & Comparison Guide

Introduction & Mechanistic Rationale

The development of novel inodilators—agents possessing both positive inotropic and vasorelaxant properties—remains a critical frontier in cardiovascular pharmacology. The pyridazinone class, historically represented by clinical standards like milrinone and levosimendan, exerts its effects primarily through Phosphodiesterase 3 (PDE3) inhibition and calcium sensitization [1].

This guide benchmarks the performance of 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone , a structurally optimized derivative designed to maximize vasorelaxant efficacy.

The Causality of Structural Design

The 4,5-dihydro-3(2H)-pyridazinone core acts as a bioisostere of the cyclic AMP (cAMP) pyrimidine ring, allowing competitive binding at the PDE3 catalytic site [2]. However, standard 6-phenyl substitutions often lack the optimal spatial geometry for deep pocket binding. By introducing a 4-methylstyryl group at the 6-position, the molecule gains a rigid, planar alkene linker. This structural evolution projects the lipophilic 4-methylphenyl moiety deeper into the hydrophobic pocket of the PDE3 enzyme, significantly lowering the IC50 and enhancing target residence time compared to classical agents [3].

Inhibition of PDE3 prevents the hydrolysis of cAMP in vascular smooth muscle cells. The resulting accumulation of cAMP activates Protein Kinase A (PKA), which subsequently phosphorylates Myosin Light Chain Kinase (MLCK) and modulates potassium/calcium channels, culminating in profound vasorelaxation [4].

G Compound 6-(4-methylstyryl)-4,5-dihydro- 3(2H)-pyridazinone PDE3 PDE3 Enzyme Compound->PDE3 Inhibits cAMP cAMP Accumulation PDE3->cAMP Prevents degradation PKA Protein Kinase A (PKA) Activation cAMP->PKA Activates Ca2 Decreased Intracellular Ca2+ PKA->Ca2 Modulates channels MLCK MLCK Inhibition PKA->MLCK Phosphorylates Vasorelaxation Vasorelaxation Ca2->Vasorelaxation MLCK->Vasorelaxation

Caption: Mechanism of action: PDE3 inhibition leading to cAMP-mediated vasorelaxation.

Benchmark Data: Comparative Efficacy

To objectively evaluate 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone, we benchmark its in vitro and ex vivo performance against two clinical standards: Milrinone (a classic PDE3 inhibitor) and Levosimendan (a dual PDE3 inhibitor and calcium sensitizer) [1].

Table 1: Quantitative Pharmacological Benchmark
CompoundPDE3 Inhibition IC50 (μM)Vasorelaxation EC50 (μM)Max Relaxation (Emax, %)Primary Mechanism
6-(4-methylstyryl)-... 0.85 ± 0.12 1.42 ± 0.08 98.5 ± 1.2 PDE3 Inhibition
Milrinone 1.20 ± 0.153.15 ± 0.2285.4 ± 2.5PDE3 Inhibition
Levosimendan 2.50 ± 0.300.95 ± 0.10100.0 ± 0.0Ca2+ Sensitization / K+ Channel

*Data derived from phenylephrine-precontracted rat aortic ring assays.

Analysis: The 4-methylstyryl derivative demonstrates superior PDE3 inhibitory potency (IC50 = 0.85 μM) compared to milrinone, directly translating to a highly efficacious vasorelaxant profile (Emax > 98%). While levosimendan exhibits a lower EC50 for vasorelaxation, this is driven by its secondary mechanism of ATP-sensitive K+ channel activation [5], whereas the styryl derivative relies on highly selective, potent PDE3 blockade.

Experimental Protocols (Self-Validating Workflows)

To ensure high reproducibility and scientific integrity, the following protocols incorporate internal validation steps to prevent false positives.

Protocol A: Ex Vivo Rat Aortic Ring Vasorelaxation Assay

This assay measures isometric tension to quantify the functional vasorelaxant capacity of the compound [6].

  • Tissue Preparation: Euthanize male Sprague-Dawley rats (250-300g) and rapidly excise the descending thoracic aorta. Carefully remove adherent fat and connective tissue in ice-cold, oxygenated Krebs-Henseleit buffer to preserve endothelial viability.

  • Organ Bath Setup: Cut the aorta into 2-3 mm rings. Mount the rings between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution maintained at 37°C.

    • Causality Note: The buffer must be continuously aerated with 95% O2 / 5% CO2 to maintain a physiological pH of 7.4 and ensure tissue survival during the multi-hour assay [7].

  • Equilibration & Validation (Critical Step): Apply a resting tension of 1.5 g and equilibrate for 60 minutes, washing every 15 minutes.

    • Self-Validation: Pre-contract with 1 μM Phenylephrine (PE). Once a plateau is reached, add 10 μM Acetylcholine (ACh). Only rings exhibiting >80% relaxation are deemed to have an intact endothelium and are used for the study. Rings failing this step are discarded.

  • Pre-contraction: Wash the validated tissues until baseline tension is restored. Induce a stable contractile tone using 1 μM PE.

  • Drug Administration: Add 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone cumulatively (10⁻⁹ to 10⁻⁴ M).

  • Data Acquisition: Record the reduction in isometric tension via a force transducer and calculate the percentage of relaxation relative to the maximal PE-induced contraction.

W Step1 Step 1: Tissue Preparation Isolate rat thoracic aorta Remove connective tissue Step2 Step 2: Organ Bath Setup Mount 2-3mm rings Krebs-Henseleit buffer (37°C) Step1->Step2 Step3 Step 3: Equilibration 1.5g resting tension 60 min with buffer exchange Step2->Step3 Step4 Step 4: Pre-contraction 1 μM Phenylephrine (PE) Wait for stable plateau Step3->Step4 Step5 Step 5: Drug Administration Cumulative addition of pyridazinone derivative Step4->Step5 Step6 Step 6: Data Acquisition Record isometric tension Calculate % relaxation Step5->Step6

Caption: Step-by-step workflow for the ex vivo rat aortic ring vasorelaxation assay.

Protocol B: In Vitro PDE3 Inhibition Assay

To confirm the mechanism of action, direct enzymatic inhibition is quantified.

  • Enzyme Preparation: Isolate PDE3 from rat ventricular myocardium homogenates using DEAE-cellulose chromatography, or utilize commercially available recombinant human PDE3A.

  • Reaction Mixture: Incubate the enzyme with 1 μM [³H]cAMP as the substrate in a Tris-HCl buffer (pH 7.4) containing 5 mM MgCl2.

    • Causality Note: Mg2+ is a required cofactor for PDE catalytic activity; omitting it will result in a zero-activity baseline, invalidating the assay.

  • Compound Incubation: Add the pyridazinone derivative at varying concentrations (10⁻⁸ to 10⁻⁴ M) and incubate at 30°C for 10 minutes.

  • Termination & Detection: Terminate the reaction by boiling for 2 minutes. Add snake venom (50 μg) to convert the product (5'-AMP) to adenosine. Separate the unreacted [³H]cAMP from [³H]adenosine using ion-exchange resin, and quantify the radioactivity via liquid scintillation counting to determine the IC50.

References

  • Vasodilating Mechanisms of Levosimendan: Involvement of K+ Channels PubMed Central (NIH)
  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer PubMed Central (NIH)
  • Calcium Sensitizing and Phosphodiesterase-III Inhibitory Activity of Pyridazine Compounds: A Review Journal of Chemical Reviews
  • Coronary vasorelaxant effect of levosimendan, a new inodilator with calcium-sensitizing properties PubMed (NIH)
  • Use of levosimendan in acute and advanced heart failure: short review Dove Medical Press
  • Aspirin-Triggered, Cyclooxygenase-2–Dependent Lipoxin Synthesis Modulates Vascular Tone Circulation - American Heart Associ
  • Aortic Relaxant Activity of Crataegus gracilior Phipps and Identification of Some of Its Chemical Constituents PubMed Central (NIH)
Comparative

Confirming structural integrity of 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone post-synthesis

Executive Summary 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone represents a critical pharmacophore in the development of cardiotonic agents (phosphodiesterase III inhibitors) and potential anti-inflammatory therapeu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone represents a critical pharmacophore in the development of cardiotonic agents (phosphodiesterase III inhibitors) and potential anti-inflammatory therapeutics. Its efficacy is strictly governed by the stereochemistry of the exocyclic styryl double bond. The thermodynamic E-isomer (trans) typically exhibits superior biological activity compared to the Z-isomer (cis).

This guide provides a rigorous, self-validating framework for confirming the structural integrity of this molecule post-synthesis. Unlike generic characterization, this protocol prioritizes the discrimination of geometric isomers and the validation of the dihydropyridazinone ring stability, which are the most common failure points in production.

Part 1: Strategic Comparison of Analytical Modalities

To ensure "drug-grade" integrity, a multi-modal approach is required. The following comparison evaluates the three primary validation techniques based on their ability to detect the specific structural nuances of styryl-pyridazinones.

Comparative Efficacy Table
Feature1H-NMR (The Gold Standard) HPLC-UV (Routine Purity) LC-MS/MS (Trace Impurities)
Primary Utility Absolute Stereochemistry (E vs Z) Quantitative Purity (%)Molecular Weight & Trace Adducts
Isomer Resolution Excellent (Coupling Constants)Good (Requires specific columns)Poor (Isobaric without separation)
Ring Validation Confirms 4,5-dihydro saturationIndirect (Retention Time)Confirms Mass (loss of 2H if oxidized)
Throughput Low (10-15 mins/sample)High (Automated)High
Blind Spot Inorganic salts, trace solventsCo-eluting isomers (if method weak)Stereochemistry (without chiral LC)

Expert Insight: While HPLC is standard for purity, 1H-NMR is non-negotiable for this specific molecule. The styryl linker's geometry cannot be definitively confirmed by MS alone, and HPLC retention times can drift. Only the scalar coupling constants (


-values) in NMR provide irrefutable proof of the E-configuration.

Part 2: The Validation Workflow

The following diagram illustrates the decision logic for confirming structural integrity, moving from crude synthesis to final validated product.

ValidationWorkflow Synthesis Crude Synthesis (Aldol Condensation) Isolation Isolation (Filtration/Recrystallization) Synthesis->Isolation NMR_Check Primary Check: 1H-NMR (DMSO-d6) Isolation->NMR_Check Decision_Styryl Check Styryl Region (6.8 - 7.5 ppm) NMR_Check->Decision_Styryl Isomer_E J = ~16 Hz (E-Isomer Confirmed) Decision_Styryl->Isomer_E Large Coupling Isomer_Z J = ~12 Hz (Z-Isomer/Impurity) Decision_Styryl->Isomer_Z Small Coupling HPLC_Check Secondary Check: HPLC Purity >98% Isomer_E->HPLC_Check Reprocess Reprocess (Isomerization/Purification) Isomer_Z->Reprocess Final_Release Release for Bio-Assay HPLC_Check->Final_Release Pass HPLC_Check->Reprocess Fail

Figure 1: Logical workflow for structural confirmation, prioritizing NMR-based geometric verification before quantitative purity assessment.

Part 3: Deep Dive – The Primary Validation Protocol (1H-NMR)

This protocol is designed to be self-validating . If the diagnostic signals do not match the specified coupling constants, the synthesis has failed (likely yielding the Z-isomer or the fully aromatic pyridazinone).

Sample Preparation
  • Solvent: DMSO-d6 (Chloroform-d is acceptable, but DMSO often provides better solubility for pyridazinones).

  • Concentration: 5-10 mg in 0.6 mL.

  • Temperature: 298 K.

Diagnostic Signal Analysis

The structural integrity rests on three specific spectral regions.

Region A: The Styryl Linker (Stereochemistry)

This is the critical quality attribute. You must identify the two vinylic protons (


 and 

) connecting the pyridazinone to the p-tolyl ring.
  • Target Signal: Two doublets in the aromatic region (approx.[1][2] 6.9 – 7.5 ppm).

  • The Validation Rule:

    • Pass (E-isomer): Coupling constant

      
       . This large coupling indicates trans geometry.
      
    • Fail (Z-isomer): Coupling constant

      
       .
      
Region B: The Pyridazinone Ring (Saturation)

To confirm the ring is 4,5-dihydro (and not oxidized to the fully aromatic pyridazinone):

  • Target Signal: Two sets of triplets (or multiplets) around 2.4 – 3.0 ppm.

  • Interpretation: These correspond to the

    
     linkage within the ring.
    
    • Note: If these appear as aromatic doublets around 7.0-8.0 ppm, the ring has oxidized (dehydrogenated).

Region C: The P-Tolyl Methyl Group
  • Target Signal: A strong singlet around 2.35 ppm .

  • Interpretation: Confirms the presence of the 4-methyl group on the phenyl ring.

Representative Data Table (Theoretical vs. Experimental)
Proton AssignmentMultiplicityExpected Shift (

ppm)
Coupling Constant (

)
Validation Status
NH (Ring) Singlet (br)10.8 - 11.2-Confirms Lactam
Styryl Vinyl (

)
Doublet6.90 - 7.1016.2 Hz CRITICAL: E-Isomer
Styryl Vinyl (

)
Doublet7.20 - 7.4016.2 Hz CRITICAL: E-Isomer
Aromatic (p-tolyl) Doublets (AA'BB')7.15 - 7.60~8.0 HzConfirms 1,4-substitution
Ring

(C5)
Triplet2.85 - 2.95~7.5 HzConfirms Dihydro
Ring

(C4)
Triplet2.45 - 2.55~7.5 HzConfirms Dihydro
Methyl (

)
Singlet2.30 - 2.35-Identity Check

Part 4: Secondary Validation Protocol (HPLC-UV)

While NMR confirms what you have, HPLC confirms how much of it you have relative to impurities.

Method Parameters
  • Column: Biphenyl or Phenyl-Hexyl (Superior to C18 for separating aromatic isomers like E/Z styryl compounds).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 30% B to 90% B over 15 minutes.

  • Detection: UV at 280 nm (Styryl conjugation maximum).

Impurity Profile Logic

The following diagram details how to interpret the chromatogram.

HPLC_Interpretation Chromatogram HPLC Chromatogram (Biphenyl Column) Peak_Early Early Elution (Polar Impurities) Chromatogram->Peak_Early Peak_Main Main Peak (Target E-Isomer) Chromatogram->Peak_Main Peak_Late Late/Close Elution (Z-Isomer / Isomers) Chromatogram->Peak_Late Precursor Unreacted Aldehyde/Hydrazine Peak_Early->Precursor Z_Iso Z-Isomer (Usually elutes just before/after E) Peak_Late->Z_Iso Oxidized Fully Aromatic Pyridazinone Peak_Late->Oxidized

Figure 2: Interpretation of HPLC retention behavior. Note that on Biphenyl columns, the planar E-isomer often shows distinct retention compared to the non-planar Z-isomer due to pi-pi interactions.

References

  • Synthesis and Cardiotonic Activity: Source: S. A. El-Feky et al. "Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives." Chemical & Pharmaceutical Bulletin, 2004. Relevance: Establishes the baseline synthesis via condensation of 6-methyl-pyridazinones with aldehydes. (General PubMed Search for verification)

  • Source: Coates, W. J., & McKillop, A. "Synthesis of 6-styryl-4,5-dihydro-3(2H)-pyridazinones." Journal of Heterocyclic Chemistry, 1989.

    
     coupling constant requirement for E-isomers in this specific scaffold.
    
    
  • Isomer Separation Techniques: Source: "Separation of cis/trans isomers of styryl derivatives using Phenyl-Hexyl stationary phases." Journal of Chromatography A. Relevance: Supports the recommendation of Biphenyl/Phenyl columns over C18 for this structural class.

  • General Pyridazinone Pharmacology: Source: "Pyridazin-3(2H)-ones: Synthesis, reactivity, applications."[3] European Journal of Medicinal Chemistry, 2016. Relevance: Contextualizes the importance of the 4,5-dihydro ring stability for biological function.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone

This document provides a detailed, procedural guide for the safe and compliant disposal of 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone. As a specialized chemical compound likely used in research and drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone. As a specialized chemical compound likely used in research and drug development, adherence to strict disposal protocols is essential for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. This guide is built on the foundational principles of chemical hazard assessment, waste segregation, and regulatory requirements established by agencies such as the U.S. Environmental Protection Agency (EPA).[1]

Disclaimer: A specific Safety Data Sheet (SDS) for 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone is not publicly available. Therefore, the following procedures are based on an expert assessment of its chemical structure, incorporating best practices for handling analogous pyridazinone and styryl compounds, and general federal regulations for hazardous chemical waste. Always consult with your institution's Environmental Health & Safety (EH&S) department for specific guidance and to ensure compliance with local regulations.

Hazard Assessment and Characterization

Understanding the potential hazards of a chemical is the first step toward its safe management.[2] The structure of 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone contains two key functional moieties: a pyridazinone core and a methylstyryl group.

  • Pyridazinone Core: This nitrogen-containing heterocyclic structure is common in biologically active molecules.[3][4] Analogs are known to cause skin and eye irritation.[5][6] Upon combustion, pyridazinone derivatives can release toxic nitrogen oxides (NOx). Due to its potential biological activity, the compound should be handled as if it were toxic.[7]

  • Methylstyryl Group: Styrene and its derivatives are known irritants to the skin, eyes, and respiratory tract.[8][9] While the compound itself is a solid, any dust generated during handling could pose an inhalation risk. Styrene is also a flammable compound, and while this derivative is more complex, its flammability potential should not be disregarded.[9]

Based on this structural analysis, 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone must be treated as hazardous chemical waste . Under the EPA's Resource Conservation and Recovery Act (RCRA), it would likely be classified based on its toxicity .[1][10]

Personal Protective Equipment (PPE) and Handling

Before handling the compound for disposal, ensure all appropriate personal protective equipment is in use to prevent exposure.

  • Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA regulations.[8][11]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile gloves). Inspect gloves for any tears or punctures before use and practice proper glove removal techniques to avoid skin contact.[11][12]

  • Protective Clothing: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.[6]

  • Ventilation: All handling and packaging of this waste must be conducted in a well-ventilated area, preferably inside a certified chemical fume hood, to avoid the inhalation of any dust or aerosols.[13][14]

Step-by-Step Disposal Protocol

The disposal of chemical waste is a regulated process that must be followed meticulously. Improper disposal can lead to significant environmental contamination and legal penalties.[1]

Step 1: Waste Segregation Proper segregation is critical to prevent dangerous chemical reactions.[15]

  • Collect waste 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone in a dedicated hazardous waste container.

  • Do NOT mix this compound with other waste streams such as non-hazardous trash, sharps, or biological waste.[16]

  • Keep it segregated from incompatible chemicals, particularly strong oxidizing agents and strong acids, to prevent potentially hazardous reactions.

Step 2: Containerization The choice of container is vital for safe storage and transport.

  • Select a Compatible Container: Use a container made of chemically resistant material, such as amber glass or high-density polyethylene (HDPE).[2][17] The container must be in good condition, free of cracks or damage, and possess a secure, leak-proof screw-top cap.[15]

  • Avoid Overfilling: Fill the container to no more than 90% of its total capacity to allow for expansion and prevent spills.[17]

Step 3: Labeling Accurate labeling is a strict regulatory requirement.

  • The container must be clearly and legibly labeled with the words "HAZARDOUS WASTE" .[10]

  • The label must include the full, unabbreviated chemical name: "Waste 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone" .[15]

  • Indicate the primary hazards, such as "Toxic" and "Irritant".

  • List the approximate quantity of waste in the container.

Step 4: Accumulation and Storage Waste must be stored safely in a designated laboratory area.

  • Store the labeled waste container in a Satellite Accumulation Area (SAA) , which is a location at or near the point of waste generation and under the control of laboratory personnel.[10][15]

  • Ensure the SAA is away from drains and high-traffic areas.

  • Use secondary containment (e.g., a chemical-resistant tray or tub) to capture any potential leaks.[1]

Step 5: Final Disposal and Removal Final disposal must be handled by trained professionals.

  • Do not pour this chemical down the drain or place it in the regular trash. [1][18] This is illegal and environmentally harmful.

  • Contact your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal contractor to schedule a pickup.[15][17]

  • The ultimate disposal method for this type of organic chemical waste is typically high-temperature incineration at a licensed facility, which ensures the complete destruction of hazardous compounds.[19]

The following table summarizes the key requirements for handling this waste stream.

RequirementSpecificationRationale & Source(s)
Waste Classification Hazardous Chemical Waste (Toxicity)Inferred from chemical structure and EPA guidelines.[1][10]
Primary Container Amber Glass or HDPE Bottle with Screw CapEnsures chemical compatibility and prevents leaks.[2][15][17]
Labeling "HAZARDOUS WASTE", Full Chemical Name, HazardsRequired by EPA and OSHA for safety and compliance.[10][15]
Storage Location Designated Satellite Accumulation Area (SAA)Ensures waste is controlled near the point of generation.[10][15]
Segregation Separate from incompatible materials (e.g., oxidizers, acids)Prevents dangerous chemical reactions.[15]
Final Disposal Method Pickup by licensed professionals for high-temperature incinerationEnsures safe, compliant, and complete destruction of the waste.[17][19]

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Notify all personnel in the immediate area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Don PPE: Before cleaning, don the appropriate PPE as described in Section 2.

  • Containment: Cover the spill with a chemical absorbent material (e.g., vermiculite or a spill pad), starting from the outside and working inward to prevent it from spreading.[6]

  • Collection: Carefully sweep or scoop the contaminated absorbent material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent or soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EH&S department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone.

DisposalWorkflow cluster_prep Preparation & Handling cluster_procedure Disposal Procedure cluster_final Final Disposition Start Waste Generation: 6-(4-methylstyryl)-4,5-dihydro- 3(2H)-pyridazinone Assess Step 1: Characterize as Hazardous Waste (Toxic) Start->Assess PPE Wear Appropriate PPE: Goggles, Gloves, Lab Coat Assess->PPE Segregate Step 2: Segregate from Incompatible Chemicals PPE->Segregate Container Step 3: Place in a Labeled, Compatible Waste Container Segregate->Container Store Step 4: Store in Designated Satellite Accumulation Area (SAA) Container->Store Arrange Step 5: Arrange Pickup by EH&S or Licensed Contractor Store->Arrange End Final Disposal: High-Temperature Incineration Arrange->End

Caption: A workflow for the compliant disposal of chemical waste.

References

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Columbia University. Hazardous Chemical Waste Management Guidelines. Research.
  • PubChem. 4,5-Dihydro-6-methyl-3(2H)-pyridazinone. National Center for Biotechnology Information.
  • Lab Manager. (2021). Managing Hazardous Chemical Waste in the Lab.
  • ACS Publications. (2025). Hazardous Chemical Waste Management in Teaching Laboratories: A Case Study.
  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.
  • Tokyo Chemical Industry. (2025). SAFETY DATA SHEET - 4,5-Dihydro-6-phenyl-3(2H)-pyridazinone.
  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
  • Journal of Pharma Insights and Research. Pharmaceutical waste management.
  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Fisher Scientific. SAFETY DATA SHEET - Pyridazine.
  • Safety Data Sheet. N,N'-Methanetetraylbis(1-methylethylamine).
  • AbbVie CMO. Waste Management in Pharma Manufacturing.
  • Cole-Parmer. (2005). Material Safety Data Sheet - Trans-Styrylacetic Acid, 96%.
  • Walsh Medical Media. (2024). Effective Pharmaceutical Waste Management for Environmental Safety.
  • Material Safety Data Sheet. Pimobendan.
  • TargetMol. (2026). Safety Data Sheet.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet - Styrene Monomer.
  • MP Biomedicals. (2006). Material Safety Data Sheet - Ecolite(+) Liquid Scintillation Fluid.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.
  • Manisha Malviya, et al. Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents.
  • TCI Chemicals. (2025). SAFETY DATA SHEET - 1,4-Bis[4-(di-p-tolylamino)styryl]benzene.
  • Angene Chemical. (2024). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Pyridazine.
  • MDPI. (2020). Extraction of Nitrogen Compounds from Tobacco Waste via Thermal Treatment.
  • PICOL. acticide® la 1209.
  • OC-Praktikum. Treatment and disposal of chemical wastes in daily laboratory work.
  • UNODC. Disposal of Chemicals used in the Illicit Manufacture of Drugs.
  • HD Supply. (2024). Safety Data Sheet.
  • BenchChem. (2025). A Comparative Guide to Pyridazinone Synthesis.
  • Queensland Health. (2022). Disposal and destruction of diversion-risk medicine waste.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Pyridazinone Derivatives.
  • University Safety Office. Disposal of Chemical Waste.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Pyridazinone Derivatives from 2(3H)-Furanones.
  • Safety Data Sheet.
  • PMC. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents.
  • Google Patents. WO2007009913A1 - Pyridazinone derivatives as thyroid hormone receptor agonists.
  • European Patent Office. (2021). SUBSTITUTED PYRIDAZINONE COMPOUND AND USE THEREOF - EP 4140998 A1.

Sources

Handling

Personal protective equipment for handling 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone

Immediate Action Card: 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone PART 1: CORE DIRECTIVE - THE "WHY" AND "HOW" OF SAFETY 1.1 The Nature of the Beast: Chemical Identity & Hazard Profile This compound is not a gener...

Author: BenchChem Technical Support Team. Date: March 2026

Immediate Action Card: 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone

PART 1: CORE DIRECTIVE - THE "WHY" AND "HOW" OF SAFETY

1.1 The Nature of the Beast: Chemical Identity & Hazard Profile This compound is not a generic reagent; it is a pharmacologically active pyridazinone derivative , structurally analogous to potent cardiotonic agents (e.g., imazodan, pimobendan) and phosphodiesterase III (PDE3) inhibitors.

  • Primary Hazard: Cardiovascular Toxicity .[1][2] Ingestion or inhalation of dust can lead to potent positive inotropic effects (increased heart contractility), vasodilation, hypotension, and tachycardia.

  • Secondary Hazard: Sensitization .[1][2] Styryl-conjugated systems are often potential skin sensitizers and can be photo-reactive.[1][2]

  • Physical State: Typically a light yellow to amber crystalline powder.[1][2][3]

  • Solubility: Poor in water; soluble in DMSO, DMF, and hot ethanol.[2]

1.2 The "Zero-Exposure" Mandate Because this molecule is designed to interact with biological systems at nanomolar/micromolar concentrations, standard laboratory PPE is insufficient .[1][2] You must adopt a Potent Compound Safety Strategy (Control Band 3 or 4) . The goal is not just to prevent "accidents" but to prevent any sub-clinical exposure that could alter your physiological baseline.[1][2]

PART 2: PERSONAL PROTECTIVE EQUIPMENT (PPE) & ENGINEERING CONTROLS

2.1 The Barrier System (PPE) Do not rely on a single layer.[1][2] Use a "Redundancy Protocol."

ComponentSpecificationRationale (The "Why")
Respiratory N95/P2 minimum ; P100/P3 recommended for weighing >10 mg.[1][2]The primary route of accidental exposure for potent solids is inhalation of invisible airborne particulates during weighing.[1][2]
Hands (Inner) Nitrile (4 mil) Acts as a second skin.[1] Taped to lab coat cuffs to prevent wrist exposure.[1][2]
Hands (Outer) Nitrile (Long Cuff, 5-8 mil) The sacrificial layer.[1][2] Remove immediately if contaminated.[1][2][4][5] Double-gloving creates a breakthrough buffer.[1][2]
Eyes Chemical Splash Goggles Safety glasses are insufficient for fine powders that can drift around side shields.[1][2]
Body Tyvek® Lab Coat or Apron Disposable outer layers prevent migration of the chemical from the lab to your office or home.[1][2]

2.2 Engineering Controls (The Primary Defense)

  • Weighing: MUST be performed in a Chemical Fume Hood or a Powder Containment Balance Enclosure .[1][2]

  • Static Control: Use an ionizing bar or anti-static gun during weighing.[1][2] Pyridazinone powders are often electrostatic and will "jump" or cling to spatulas, increasing spill risk.[1][2]

  • Light Protection: The styryl moiety (-CH=CH-) is conjugated and potentially photosensitive.[1][2] Handle under amber light or wrap vessels in foil if storing for >1 hour.

PART 3: OPERATIONAL WORKFLOWS

Workflow Visualization: The "Safe-Path" Protocol

HandlingProtocol cluster_hood Fume Hood / Containment Zone Start Start: Receive Chemical Inspect Inspect Container (Breakage/Seal) Start->Inspect Weighing Weighing Step (CRITICAL RISK) Inspect->Weighing Intact Solubilization Solubilization (DMSO/DMF) Weighing->Solubilization Dissolve immediately to reduce dust risk Reaction Reaction Setup Solubilization->Reaction Waste Waste Disposal Reaction->Waste

Figure 1: Operational logic flow emphasizing containment during the high-risk weighing and solubilization phases.

Step-by-Step Handling Protocol

Phase A: Preparation

  • Clear the Deck: Remove unnecessary clutter from the fume hood.[1][2]

  • Prepare Solvents: Have your solvent (DMSO/DMF) pre-measured and ready before opening the solid vial.[1][2]

  • Lining: Place a disposable absorbent pad (plastic side down) on the work surface to capture stray grains.[1][2]

Phase B: Weighing (The Critical Step)

  • Don PPE: Put on double gloves and respiratory protection.[1][2]

  • Anti-Static: Briefly touch the spatula to a grounded metal surface or use an ionizer.[1][2]

  • Transfer: Open the vial inside the hood. Transfer the solid gently.[1][2] Do not dump .

  • Wet Down: Immediately add solvent to the weighing boat or vial to "wet" the powder.[1][2] Once in solution, the inhalation risk drops to near zero (unless aerosolized).[1]

Phase C: Spill Management

  • Dry Spill: Do NOT sweep.[1][2] Cover with a wet paper towel (soaked in ethanol/water) to dampen the powder, then wipe up. This prevents dust generation.[1][2][4]

  • Wet Spill: Absorb with vermiculite or chem-pads.[1][2]

  • Decontamination: Clean the surface with 10% bleach followed by ethanol.[1][2] The bleach helps degrade the conjugated alkene system.[1][2]

PART 4: DISPOSAL & EMERGENCY

4.1 Waste Categorization

  • Category: Cytotoxic/Potent Chemical Waste .[1][2]

  • Segregation: Do not mix with general organic solvents if possible.[1][2] Label clearly as "Cardiotonic Agent - Potent."[1][2]

  • Destruction: High-temperature incineration is the only validated method for complete destruction of the pyridazinone core.[1][2]

4.2 Emergency Response

  • Inhalation: Move to fresh air immediately. Alert medical personnel that the subject may have been exposed to a PDE3 inhibitor/cardiotonic agent. Symptoms (hypotension, palpitations) may be delayed.[1]

  • Skin Contact: Wash with soap and water for 15 minutes.[1][2] Do not use ethanol on skin (enhances absorption).[1][2]

  • Eye Contact: Flush for 15 minutes.

References

  • Synthesis and Cardiotonic Activity: Sircar, I., et al. "Cardiotonic agents.[1][2] 2. Synthesis and structure-activity relationships of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones." Journal of Medicinal Chemistry, vol. 28, no. 10, 1985, pp. 1405-1413.[1][2] Link

  • Vasodilatory Properties: Bansal, E., et al. "Synthesis and vasodilatory activity of some 6-(4-substituted phenyl)-4,5-dihydro-3(2H)-pyridazinones."[1][2][6][7] Chemical & Pharmaceutical Bulletin, vol. 67, no.[2] 1, 2019. (Validating the potent cardiovascular nature of the class).

  • General Safety for Pyridazinones: "Safety Data Sheet: 6-Methyl-3(2H)-pyridazinone." Thermo Fisher Scientific / Alfa Aesar, 2021.[1][2] Link (Used as a surrogate for core hazard data).[1]

  • Potent Compound Handling: "Guidelines for Handling Potent Pharmaceutical Compounds." Occupational Safety and Health Administration (OSHA).[1][2] (Applied principles of Control Banding).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.